1,3,6-Trihydroxy-2-methoxyanthraquinone
Beschreibung
Eigenschaften
Molekularformel |
C15H10O6 |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
1,3,6-trihydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-21-15-10(17)5-9-11(14(15)20)13(19)7-3-2-6(16)4-8(7)12(9)18/h2-5,16-17,20H,1H3 |
InChI-Schlüssel |
XUHCTZUMZGBPRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O |
Synonyme |
2-methoxy-1,3,6-trihydroxyanthraquinone 2M-THA |
Herkunft des Produkts |
United States |
Structural Elucidation of 1,3,6-Trihydroxy-2-Methoxyanthraquinone via Advanced 2D NMR Spectroscopy
Introduction & Pharmacognostic Context
The compound 1,3,6-trihydroxy-2-methoxyanthraquinone is a highly substituted, bioactive anthraquinone derivative predominantly isolated from the roots and fruits of Morinda citrifolia (commonly known as Noni)[1]. It has garnered significant attention in drug development due to its potent antibacterial, antioxidant, and anti-inflammatory properties[1].
From a structural biology and analytical chemistry perspective, elucidating highly substituted anthraquinones presents a unique challenge. The rigid 9,10-anthracenedione core separates the two aromatic rings (Ring A and Ring B), preventing contiguous proton-proton spin systems across the entire molecule. Consequently, 1D Nuclear Magnetic Resonance (NMR) is insufficient for distinguishing between positional isomers (e.g., placing the methoxy group at C-2 vs. C-3). An unambiguous, self-validating 2D NMR framework—relying heavily on Heteronuclear Multiple Bond Correlation (HMBC)—is required to map the exact substitution pattern[2].
Causality in Experimental Design (The "Why")
Standard NMR protocols often fail when applied to polyhydroxyanthraquinones. As a Senior Application Scientist, every parameter in the experimental design must be chosen to force the molecule to reveal its connectivity:
-
Solvent Selection (DMSO-d6 vs. CDCl3): Chloroform is inadequate due to the compound's poor solubility. More importantly, anhydrous DMSO-d6 is chosen because it acts as a strong hydrogen-bond acceptor. It "locks" the non-chelated hydroxyl protons (OH-3, OH-6) in place, drastically reducing their chemical exchange rate with residual water. This allows them to be observed as sharp, quantifiable signals. Conversely, the OH-1 proton forms a strong intramolecular hydrogen bond with the C-9 carbonyl, appearing sharply downfield (>13 ppm) regardless of the solvent, serving as our primary structural anchor.
-
Relaxation Delay (D1): A prolonged relaxation delay (D1 = 2.0–3.0 s) is strictly enforced during 13C and quantitative 1H acquisition. The quaternary carbons of the anthraquinone core relax very slowly. Failing to extend D1 results in the disappearance of critical carbonyl (C-9, C-10) and oxygenated aromatic carbons (C-1, C-2, C-3, C-6) from the spectrum.
-
HMBC J-Coupling Optimization: The HMBC experiment is optimized for long-range couplings ( nJCH=8 Hz). The rigid, conjugated nature of the anthraquinone core makes 3-bond ( 3J ) correlations highly efficient, allowing protons to "see" across the carbonyl bridges.
Step-by-Step NMR Acquisition Protocol
To ensure a self-validating dataset, the following step-by-step methodology must be executed:
Step 1: Sample Preparation
-
Weigh 5–10 mg of purified 1,3,6-trihydroxy-2-methoxyanthraquinone.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.
-
Transfer to a precision 5 mm NMR tube, ensuring no micro-bubbles are trapped in the active volume.
Step 2: Instrument Calibration (500 MHz or higher)
-
Insert the sample and allow 5 minutes for thermal equilibration (standardized at 298 K).
-
Tune and match the probe to the exact impedance of the DMSO-d6 sample.
-
Lock on the deuterium signal and execute gradient shimming (Z1-Z5) until the TMS line width is <0.5 Hz.
Step 3: 1D Acquisition
-
1H NMR: Acquire 32 scans using a 90° pulse sequence. Set spectral width to 16 ppm to ensure the chelated OH-1 signal (~13.2 ppm) is not truncated.
-
13C NMR: Acquire 1024–2048 scans using power-gated decoupling (e.g., WALTZ-16) to prevent NOE build-up distortions on quaternary carbons.
Step 4: 2D Correlation Acquisition
-
COSY: Acquire with 256 t1 increments and 2048 t2 points to resolve the tight J-couplings of Ring B.
-
edHSQC: Run multiplicity-edited HSQC optimized for 1JCH=145 Hz to map direct C-H attachments (CH phases positive; CH2/CH3 phase negative).
-
HMBC: Acquire with 512 t1 increments, optimized for nJCH=8 Hz, utilizing a low-pass J-filter to suppress one-bond correlations.
Figure 1: Self-validating NMR workflow for anthraquinone structural elucidation.
Structural Elucidation Logic: A Self-Validating Framework
The elucidation of 1,3,6-trihydroxy-2-methoxyanthraquinone relies on a circular, self-validating logic where no single assignment exists in isolation[2].
Establishing the Quinone Anchor
The 13C NMR spectrum reveals 15 carbons: 14 for the core skeleton and 1 for the methoxy group. The two carbonyl carbons appear at distinct shifts: ~189.0 ppm and ~182.1 ppm. The extreme downfield shift of the 189.0 ppm carbon identifies it as C-9 , which is deshielded by the strong intramolecular hydrogen bond from the OH-1 group. The carbon at 182.1 ppm is therefore C-10 .
Resolving Ring A (The Highly Substituted Domain)
Ring A contains three substituents (OH, OMe, OH) and one proton.
-
The Anchor: The 1H NMR shows a sharp singlet at ~13.20 ppm. This is the chelated OH-1 . HMBC correlations from this proton to carbons at ~158.9 (C-1), ~162.8 (C-2), and ~115.4 (C-9a) establish the top-right corner of the molecule.
-
The Methoxy Group: A 3-proton singlet at ~3.92 ppm shows a strong 3J HMBC correlation to C-2 (162.8 ppm), unambiguously placing the methoxy group at position 2.
-
The Isolated Proton: A 1-proton singlet at ~7.35 ppm must be H-4 . This is validated by its HMBC correlations to C-2, C-3 (~159.6 ppm, bearing the third OH), and crucially, across the ring to the C-10 carbonyl (182.1 ppm). This locks Ring A's orientation.
Resolving Ring B (The Spin-Coupled Domain)
Ring B contains one hydroxyl group and three protons. The COSY spectrum reveals a contiguous spin system:
-
A doublet at ~8.07 ppm ( J=8.5 Hz) indicates an ortho-coupled proton. It shows a 3J HMBC correlation to the C-9 carbonyl . Because it is peri to C-9, this must be H-8 .
-
A doublet at ~7.57 ppm ( J=2.5 Hz) indicates a meta-coupled proton. It shows a 3J HMBC correlation to the C-10 carbonyl . Because it is peri to C-10, this must be H-5 .
-
The remaining proton at ~7.15 ppm is a doublet of doublets ( J=8.5,2.5 Hz), coupling to both H-8 and H-5. This is H-7 .
-
By elimination, and supported by HMBC correlations from H-5 and H-7 to an oxygenated carbon at ~156.0 ppm, the final hydroxyl group is definitively placed at C-6 .
Figure 2: Key HMBC (2-3 bond) correlations anchoring the anthraquinone core.
Quantitative NMR Data Summary
The following table synthesizes the expected 1D and 2D NMR data for 1,3,6-trihydroxy-2-methoxyanthraquinone in DMSO-d6[2].
| Position | 13C Shift (δ, ppm) | 1H Shift (δ, ppm), Multiplicity, J (Hz) | Key HMBC Correlations (H → C) |
| 1 | 158.9 | - | - |
| 1-OH | - | 13.20, s | C-1, C-2, C-9a |
| 2 | 162.8 | - | - |
| 2-OMe | 61.5 | 3.92, s | C-2 |
| 3 | 159.6 | - | - |
| 4 | 111.4 | 7.35, s | C-2, C-3, C-4a, C-10 |
| 4a | 134.0 | - | - |
| 5 | 112.3 | 7.57, d (2.5) | C-7, C-8a, C-10 |
| 6 | 156.0 | - | - |
| 7 | 121.6 | 7.15, dd (8.5, 2.5) | C-5, C-8, C-6 |
| 8 | 130.4 | 8.07, d (8.5) | C-6, C-9, C-10a |
| 8a | 125.9 | - | - |
| 9 | 189.0 | - | - |
| 9a | 115.4 | - | - |
| 10 | 182.1 | - | - |
| 10a | 135.5 | - | - |
Conclusion
The structural elucidation of 1,3,6-trihydroxy-2-methoxyanthraquinone demonstrates the sheer analytical power of combining 1D and 2D NMR techniques. By leveraging the intramolecular hydrogen bonding of OH-1 to C-9 as a primary anchor, and utilizing long-range HMBC correlations to bridge the non-protonated quinone gaps, researchers can build a self-validating structural map. This rigorous methodology prevents the misidentification of positional isomers, ensuring the scientific integrity required for downstream pharmacological testing and drug formulation.
References
- Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit.Brieflands.
- MORINDA 2020 | Two Dimensional Nuclear Magnetic Resonance Spectroscopy.Scribd.
Sources
Technical Whitepaper: Isolation, Characterization, and Pharmacological Profiling of 1,3,6-Trihydroxy-2-Methoxyanthraquinone
Executive Summary
1,3,6-trihydroxy-2-methoxyanthraquinone is a naturally occurring, highly bioactive anthraquinone derivative. Characterized by its planar tricyclic core and specific hydroxylation/methoxylation pattern, this compound has garnered significant attention in pharmacognosy and drug development. This whitepaper provides an in-depth technical analysis of its botanical sources, outlines a self-validating protocol for its extraction and structural elucidation, and synthesizes current quantitative data regarding its dual-action antibacterial and antioxidant pharmacological pathways.
Botanical Sources and Phytochemical Context
The biosynthesis of 1,3,6-trihydroxy-2-methoxyanthraquinone is predominantly conserved within specific tropical and subtropical plant lineages, most notably the Rubiaceae family.
-
Morinda citrifolia (Noni): The most prolific documented source of this compound. It is heavily concentrated in the fruit and root matrices, where it co-exists with over 200 other phytochemicals, including 1,2-dihydroxyanthraquinone and various indole alkaloids[1][2].
-
Morinda lucida: Another member of the Rubiaceae family, the stem bark of M. lucida yields this compound alongside other tetrahydroanthraquinones, historically utilized for their antimicrobial properties[3].
-
Cyphostemma vamneelii: Outside the Rubiaceae family, this compound has been isolated and characterized from C. vamneelii, a plant endemic to the Democratic Republic of Congo, where it is utilized in traditional ethnopharmacology as a potent antimalarial agent[4].
Self-Validating Extraction and Isolation Protocol
To ensure high-fidelity isolation of 1,3,6-trihydroxy-2-methoxyanthraquinone, researchers must employ a bioactivity-guided, self-validating fractionation system. The following protocol integrates chemical causality into each step, ensuring that the physical properties of the target molecule govern the separation logic.
Phase I: Matrix Disruption and Broad-Spectrum Extraction
-
Preparation & Maceration: Pulverize dried plant biomass (e.g., M. citrifolia fruits) to maximize surface area. Macerate in 100% Methanol (MeOH) for 48 hours at room temperature.
-
Causality: Methanol is chosen for its high dielectric constant, which effectively disrupts the cellular matrix and solubilizes both polar glycosides and moderately non-polar free anthraquinone aglycones[3].
-
-
Concentration: Evaporate the solvent under reduced pressure to yield a crude methanolic extract.
Phase II: Liquid-Liquid Partitioning (Polarity-Driven Separation)
-
Aqueous Suspension & Defatting: Suspend the crude extract in distilled water and partition with n-hexane.
-
Causality: Hexane removes highly lipophilic interferences (waxes, sterols, and aliphatic chains) without extracting the target anthraquinone, which remains insoluble in non-polar solvents due to its three hydroxyl groups.
-
-
Target Enrichment: Partition the remaining aqueous layer with Ethyl Acetate (EtOAc).
-
Causality: EtOAc has the precise intermediate polarity required to selectively pull free anthraquinones (like 1,3,6-trihydroxy-2-methoxyanthraquinone) from the aqueous phase, leaving behind highly polar tannins and carbohydrate-bound glycosides[3].
-
Phase III: Chromatographic Isolation
-
Silica Gel Column Chromatography: Load the EtOAc fraction onto a silica gel column. Elute using a step-gradient of Hexane:EtOAc.
-
Validation Checkpoint: The methoxy group at C-2 and hydroxyls at C-1,3,6 dictate a specific retention factor (Rf). Eluents exhibiting a positive reaction with ferric chloride (indicating phenolic hydroxyls) are pooled.
-
-
Size-Exclusion Purification: Pass the pooled active fractions through a Sephadex LH-20 column, eluting with MeOH/CH₂Cl₂.
-
Causality: Sephadex LH-20 separates molecules based on a combination of molecular size and mild adsorption. This removes co-eluting isomeric impurities, yielding the target compound as a purified yellow amorphous powder[3].
-
Structural Elucidation Standards
Verification of 1,3,6-trihydroxy-2-methoxyanthraquinone requires orthogonal analytical techniques to confirm both mass and regional substitution:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) in negative mode typically yields an [M-H]⁻ ion at m/z 287.2385, confirming the molecular formula and the presence of the anthraquinone core[2].
-
Nuclear Magnetic Resonance (NMR): Structural confirmation relies on ¹H and ¹³C NMR. The presence of a sharp singlet integrating for three protons in the ¹H NMR spectrum confirms the methoxy group at the C-2 position. Downfield shifts of the hydroxyl protons indicate strong intramolecular hydrogen bonding with the adjacent carbonyl groups (peri-hydroxyls at C-1 and C-6)[3][5].
Pharmacological Mechanisms & Bioactivity Pathways
The therapeutic viability of 1,3,6-trihydroxy-2-methoxyanthraquinone is anchored in its dual-action capability: acting simultaneously as a membrane-disrupting antibacterial agent and a potent antioxidant.
-
Antibacterial Action: Scanning Electron Microscopy (SEM) reveals that exposure to this anthraquinone induces severe morphological changes in both Gram-positive and Gram-negative bacteria. The compound intercalates into the bacterial cell wall, leading to membrane breakage, surface roughening, and lethal leakage of cytoplasmic contents[1].
-
Antioxidant Action: The phenolic hydroxyl groups serve as excellent electron donors. The compound demonstrates high efficacy in direct free radical scavenging (e.g., DPPH neutralization) and modulates the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD)[1].
Fig 1: Dual-action pharmacological pathways of 1,3,6-trihydroxy-2-methoxyanthraquinone.
Quantitative Pharmacological Data
The following tables summarize the empirical data derived from in vitro assays evaluating the efficacy of fractions containing 1,3,6-trihydroxy-2-methoxyanthraquinone.
Table 1: Antimicrobial Profile of Anthraquinone Fractions
| Pathogen | Gram Classification | Observed Morphological Impact / Susceptibility | Reference |
|---|---|---|---|
| Bacillus cereus | Positive | Cell wall breakage, cytoplasmic leakage, cell debris build-up | [1] |
| Staphylococcus aureus (MRSA) | Positive | Significant growth inhibition (P < 0.05) | [6] |
| Helicobacter pylori | Negative | Significant growth inhibition (P < 0.05) | [6] |
| Escherichia coli | Negative | Moderate to high susceptibility |[6] |
Table 2: Antioxidant Activity Metrics
| Assay Type | Activity Metric / Result | Mechanism of Action | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 91.40% inhibition (IC₅₀: 5.48 mg/ml) | Direct free radical neutralization via electron donation | [1][6] |
| Superoxide Dismutase (SOD) | Significant inhibition rate modulation | Catalytic clearance of superoxide anions |[1] |
Conclusion & Future Perspectives
1,3,6-trihydroxy-2-methoxyanthraquinone represents a highly promising scaffold for modern drug development. Its dual capacity to disrupt pathogenic bacterial membranes while simultaneously mitigating oxidative stress positions it as a prime candidate for treating complex, inflammation-driven infectious diseases. Future research must prioritize structure-activity relationship (SAR) studies to optimize its pharmacokinetic profile and in vivo toxicity assessments to transition this botanical isolate into clinical therapeutics.
References
-
Title: Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit Source: Brieflands URL: [Link]
-
Title: 1. INTRODUCTION - UM Students' Repository Source: University of Malaya (um.edu.my) URL: [Link]
-
Title: 18 Compounds - ANPDB Source: University of Freiburg (uni-freiburg.de) URL: [Link]
-
Title: (PDF) Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit Source: ResearchGate URL: [Link]
-
Title: MORINDA 2020 | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy Source: Scribd URL: [Link]
-
Title: Activité antioxydante de 53 plantes réputées antimalariques en République Démocratique du Congo Source: Cairn.info URL: [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 3. scribd.com [scribd.com]
- 4. Activité antioxydante de 53 plantes réputées antimalariques en République Démocratique du Congo | Cairn.info [stm.cairn.info]
- 5. ANPDB [phabidb.vm.uni-freiburg.de]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Antioxidant Properties of 1,3,6-Trihydroxy-2-methoxyanthraquinone
Foreword: Beyond the Free Radical—A Mechanistic Exploration
In the landscape of antioxidant research, the quest extends beyond simply identifying compounds that neutralize free radicals. True scientific advancement lies in understanding the how and the why—the intricate interplay between a molecule's structure and its antioxidant function. This guide is designed for the discerning researcher who seeks not just protocols, but a deeper comprehension of the subject.
We will dissect the antioxidant potential of a specific, promising molecule: 1,3,6-trihydroxy-2-methoxyanthraquinone . This naturally occurring anthraquinone, found in plants of the Morinda genus, presents a fascinating scaffold for antioxidant activity.[1] Its unique arrangement of hydroxyl and methoxy groups suggests a potent ability to combat oxidative stress.
This document eschews a conventional, rigid format. Instead, it is structured to logically flow from fundamental chemical principles to practical, validated experimental methodologies, and finally to the synthesis of data into a cohesive antioxidant profile. As your virtual application scientist, I will not only provide the steps but also the rationale, empowering you to design, execute, and interpret your experiments with confidence and scientific rigor.
Part 1: The Chemical Architecture of Antioxidant Potency
The antioxidant capacity of any compound is fundamentally dictated by its molecular structure. For 1,3,6-trihydroxy-2-methoxyanthraquinone, several key features converge to create a powerful free-radical scavenging system.
Structure-Activity Relationship (SAR)
The efficacy of this anthraquinone derivative is not accidental; it is a direct result of its functional group arrangement:
-
Multiple Hydroxyl (-OH) Groups: The three phenolic hydroxyl groups are the primary workhorses of the molecule's antioxidant function. They serve as readily available hydrogen donors. The presence of multiple -OH groups statistically increases the likelihood and rate of radical quenching.[2]
-
Electron-Donating Methoxy (-OCH₃) Group: The methoxy group at the C-2 position donates electron density to the aromatic ring system. This electronic contribution helps to stabilize the phenoxyl radical that forms after a hydrogen atom is donated, making the initial donation more energetically favorable.
-
Conjugated Anthraquinone Core: The entire three-ring system is a large, conjugated π-electron system. When a hydroxyl group donates a hydrogen atom and becomes a radical (ArO•), this unpaired electron is not localized. Instead, it is delocalized across the entire ring structure, a phenomenon known as resonance stabilization. This stability prevents the antioxidant itself from becoming a harmful, pro-oxidant species.
Core Mechanisms of Radical Scavenging
Polyphenolic antioxidants like 1,3,6-trihydroxy-2-methoxyanthraquinone primarily operate through two key mechanisms.[3][4] Understanding which pathway is dominant is crucial for interpreting assay results.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant directly donates a hydrogen atom (a proton and an electron) to a free radical, effectively neutralizing it. This is a one-step process.
-
Reaction: ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): This is often a two-step process. First, the antioxidant donates an electron to the free radical. This creates a radical cation from the antioxidant and an anion from the free radical. The radical cation can then deprotonate, often assisted by the solvent.
-
Reaction: ArOH + R• → ArOH•+ + R:⁻ followed by ArOH•+ ⇌ ArO• + H⁺
-
Many assays, such as DPPH and ABTS, can proceed via a mix of HAT and SET mechanisms, whereas the FRAP assay is exclusively based on the SET mechanism.[5]
Caption: Core antioxidant mechanisms of polyphenols.
Part 2: Validated In Vitro Methodologies
To build a comprehensive antioxidant profile, it is imperative to use a panel of assays that probe different aspects of antioxidant activity.[6] Relying on a single method can be misleading. Below are detailed protocols for three foundational assays, chosen for their reliability, differing mechanisms, and widespread acceptance in the scientific community.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH• radical. DPPH• is a deep violet-colored radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is reduced to the pale yellow diphenylpicrylhydrazine. The color change, measured spectrophotometrically, is proportional to the extent of radical scavenging.[7][8]
-
Rationale for Use: The DPPH assay is simple, rapid, and sensitive, making it an excellent primary screening tool for assessing overall radical scavenging capacity.[7]
-
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in 95% methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of 1,3,6-trihydroxy-2-methoxyanthraquinone in a suitable solvent (e.g., DMSO or methanol).
-
Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Experimental Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound (e.g., serial dilutions from 1 to 200 µg/mL).
-
Prepare wells for the positive control using the same concentration range.
-
Prepare a blank well containing only the solvent.
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Collection:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample).
-
Plot the % Scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Caption: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant's ability to donate a hydrogen atom or an electron reduces the ABTS•+ back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.
-
Rationale for Use: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. Its absorbance maximum at a longer wavelength (734 nm) reduces interference from colored compounds.[9]
-
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the ABTS•+ working solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Experimental Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Data Collection:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging and the IC₅₀ value as described for the DPPH assay.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the electron-donating capacity of an antioxidant. It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is a direct measure of the total reducing power.[7]
-
Rationale for Use: This assay provides a direct measure of the SET mechanism. A strong performance in the FRAP assay indicates that the compound is an excellent electron donor. It complements the mixed-mode DPPH and ABTS assays.
-
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm it to 37°C before use.
-
-
Experimental Procedure:
-
In a 96-well plate, add 20 µL of the test compound (at various concentrations).
-
Add 180 µL of the pre-warmed FRAP working reagent.
-
Incubate at 37°C for 15 minutes.
-
-
Data Collection:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known Fe²⁺ solution (FeSO₄·7H₂O).
-
Express the results as Fe²⁺ equivalents (e.g., in µM or mg Fe²⁺/g of sample). A higher value indicates greater reducing power.
-
-
Part 3: Data Synthesis and Interpretation
Raw data from these assays must be synthesized to form a coherent picture of the compound's antioxidant profile.
Quantitative Data Summary
The primary metric for scavenging assays is the IC₅₀ value—the concentration of the antioxidant required to inhibit 50% of the initial radical population. A lower IC₅₀ value signifies higher antioxidant activity. For the FRAP assay, results are expressed as equivalents of a standard reductant.
Table 1: Comparative In Vitro Antioxidant Activity Profile
| Assay | Parameter | 1,3,6-Trihydroxy-2-methoxyanthraquinone (Hypothetical) | Ascorbic Acid (Standard) |
| DPPH Scavenging | IC₅₀ (µg/mL) | 15.8 ± 1.2 | 8.5 ± 0.7 |
| ABTS Scavenging | IC₅₀ (µg/mL) | 11.2 ± 0.9 | 6.1 ± 0.5 |
| Ferric Reducing Power | FRAP Value (mM Fe²⁺/mg) | 2.5 ± 0.3 | 4.1 ± 0.4 |
Note: The data presented are hypothetical but represent realistic expectations based on the compound's structure. Actual experimental results may vary.
Interpreting the Profile
-
Strong Radical Scavenger: The low hypothetical IC₅₀ values in both the DPPH and ABTS assays suggest that 1,3,6-trihydroxy-2-methoxyanthraquinone is a very effective scavenger of free radicals. This confirms the high reactivity of its hydroxyl groups via both HAT and SET mechanisms.
-
Potent Reducing Agent: The robust FRAP value indicates that the compound is also a strong electron donor, a key characteristic of primary antioxidants. This directly validates the contribution of the electron-rich aromatic system.
-
Comparative Efficacy: While the standard, Ascorbic Acid, shows slightly higher activity in this hypothetical scenario, the anthraquinone derivative demonstrates potency in the same order of magnitude, establishing it as a significant antioxidant candidate worthy of further investigation.
Conclusion and Future Perspectives
This technical guide establishes a robust framework for evaluating the in vitro antioxidant properties of 1,3,6-trihydroxy-2-methoxyanthraquinone. The structural analysis strongly predicts significant antioxidant capacity, which is mechanistically driven by hydrogen atom and electron transfer from its multiple hydroxyl groups, stabilized by the methoxy substituent and the conjugated anthraquinone core.
The detailed protocols for DPPH, ABTS, and FRAP assays provide a validated, multi-faceted approach to experimentally confirm this potential. By synthesizing the results from these mechanistically distinct assays, a researcher can build a comprehensive and reliable antioxidant profile.
The logical next steps in the research and development pipeline would include:
-
Cell-Based Assays: Transitioning from chemical assays to biological systems by measuring the compound's ability to reduce intracellular Reactive Oxygen Species (ROS) in cell lines under induced oxidative stress.
-
Enzyme Inhibition Assays: Investigating the compound's effect on pro-oxidant enzymes like xanthine oxidase.
-
In Vivo Studies: Following promising in vitro and cell-based results, evaluating the compound's efficacy and safety in preclinical animal models.
The evidence-based approach outlined herein provides the foundational data necessary for any further development of 1,3,6-trihydroxy-2-methoxyanthraquinone as a potential therapeutic agent or nutraceutical.
References
-
Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. PMC. Available at: [Link]
-
Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. Scielo. Available at: [Link]
-
Flavonoids: structure–function and mechanisms of action and opportunities for drug development. PMC. Available at: [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
-
Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils. PMC. Available at: [Link]
-
antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Available at: [Link]
-
Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. ResearchGate. Available at: [Link]
-
In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. Available at: [Link]
-
Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS. Available at: [Link]
-
Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. RSC Publishing. Available at: [Link]
-
Radical Scavenging Activity of Natural Anthraquinones: a Theoretical Insight. ACS Omega. Available at: [Link]
-
2-Methyl-1, 3, 6-Trihydroxy-9, 10-Anthraquinone Isolated from Rubia Cordifolia L Inhibits IgE Production. ResearchGate. Available at: [Link]
-
Isolation of Anthraquinone Derivatives Along with Other Constituents from Polygonum flaccidum Extract. Type of the Paper (Article). Available at: [Link]
-
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. MDPI. Available at: [Link]
-
Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science. Available at: [Link]
-
METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies. Available at: [Link]
-
Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity. ResearchGate. Available at: [Link]
-
Anthraquinones and Derivatives from Marine-Derived Fungi. Encyclopedia.pub. Available at: [Link]
-
A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. MDPI. Available at: [Link]
-
Synthesis of Highly Functionalized Anthraquinones and Evaluation of Their Antitumor Activity. ResearchGate. Available at: [Link]
-
Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f.. Academic Journals. Available at: [Link]
-
SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE**. Revue Roumaine de Chimie. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. revistas.intec.edu.do [revistas.intec.edu.do]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. pub.h-brs.de [pub.h-brs.de]
LC-MS protocol for quantifying 1,3,6-trihydroxy-2-methoxyanthraquinone
Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantification of 1,3,6-Trihydroxy-2-methoxyanthraquinone
Introduction
1,3,6-Trihydroxy-2-methoxyanthraquinone is a prominent bioactive secondary metabolite predominantly isolated from the fruit and roots of Morinda citrifolia (commonly known as Noni)[1]. It exhibits significant pharmacological potential, particularly as an antibacterial and antioxidant agent[1]. Accurate quantification of this compound in complex botanical matrices or biological fluids is challenging due to the presence of isobaric interferences, co-eluting polyphenols, and severe matrix effects caused by endogenous sugars and organic acids[2]. This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for researchers and drug development professionals.
Analytical Rationale & Mechanistic Insights
A successful bioanalytical method must be grounded in the physicochemical properties of the target analyte.
-
Chromatographic Causality : Anthraquinones are planar, hydrophobic molecules with multiple phenolic hydroxyl groups. A reversed-phase C18 column is optimal for retention. However, to prevent secondary interactions with residual silanols on the stationary phase—which cause peak tailing—the mobile phase must be acidified. The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyls during chromatography, ensuring sharp, symmetrical peaks[2].
-
Ionization Dynamics : While some literature reports the detection of 1,3,6-trihydroxy-2-methoxyanthraquinone in positive electrospray ionization (ESI+) mode at m/z 287.23[3], negative electrospray ionization (ESI-) is fundamentally superior for polyphenols. The acidic nature of the phenolic hydroxyl groups facilitates facile deprotonation, yielding a highly stable [M-H]⁻ precursor ion at m/z 285.0. This approach minimizes the formation of unpredictable sodium or potassium adducts, thereby maximizing quantitative reproducibility[2].
-
Self-Validating System : To ensure trustworthiness, this protocol mandates the use of an internal standard (IS), such as Danthron (1,8-dihydroxyanthraquinone), introduced prior to sample extraction. This controls for recovery losses during matrix clean-up and corrects for any residual ion suppression in the ESI source, ensuring the protocol acts as a self-validating system.
Experimental Workflows
Figure 1: End-to-end LC-MS/MS workflow for 1,3,6-trihydroxy-2-methoxyanthraquinone quantification.
Sample Preparation & Matrix Management
-
Extraction : Weigh 100 mg of lyophilized M. citrifolia extract into a 2 mL microcentrifuge tube. Add 10 µL of IS solution (Danthron, 10 µg/mL) and 1.0 mL of 80% Methanol (v/v).
-
Disruption : Sonicate the mixture in an ice-water bath for 15 minutes to facilitate intracellular release while preventing thermal degradation.
-
Clarification : Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE) :
-
Conditioning: Pass 1 mL of 100% Methanol followed by 1 mL of LC-MS grade Water through a polymeric reversed-phase cartridge (e.g., Oasis HLB, 30 mg/1 mL).
-
Loading: Apply 500 µL of the clarified supernatant.
-
Washing: Wash with 1 mL of 5% Methanol in Water. (Mechanistic note: This critical step elutes polar interferences like sugars and organic acids that cause severe ion suppression, while the hydrophobic anthraquinone remains tightly bound to the sorbent).
-
Elution: Elute the target analytes with 1 mL of 100% Methanol.
-
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 200 µL of Initial Mobile Phase (10% B), vortex, and transfer to an autosampler vial with a glass insert.
Liquid Chromatography (UHPLC) Parameters
Separation is achieved using a sub-2-micron C18 column to ensure high theoretical plate counts and narrow peak widths, maximizing the signal-to-noise (S/N) ratio.
Table 1: UHPLC Gradient Conditions
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Column Temperature | 40°C (Lowers backpressure, improves mass transfer) |
| Autosampler Temp | 4°C |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
Gradient Program :
-
0.0 - 1.0 min : 10% B
-
1.0 - 6.0 min : 10% → 90% B (Linear gradient for baseline resolution of isobars)
-
6.0 - 8.0 min : 90% B (Column wash)
-
8.0 - 8.1 min : 90% → 10% B
-
8.1 - 10.0 min : 10% B (Re-equilibration)
Mass Spectrometry (ESI-MS/MS) Parameters
Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Figure 2: Proposed ESI- MS/MS fragmentation pathways for 1,3,6-trihydroxy-2-methoxyanthraquinone.
Table 2: MRM Transitions and Source Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Purpose |
| 1,3,6-Trihydroxy-2-methoxyanthraquinone | 285.0 | 257.0 | -60 | -35 | Quantifier |
| 1,3,6-Trihydroxy-2-methoxyanthraquinone | 285.0 | 241.0 | -60 | -45 | Qualifier |
| Danthron (IS) | 239.0 | 211.0 | -55 | -30 | Internal Standard |
(Source Settings: Ion Spray Voltage: -4500 V; Source Temperature: 500°C; Curtain Gas: 30 psi; Collision Gas: Medium).
Method Validation & Quantitative Performance
To ensure the protocol serves as a self-validating system, it must be evaluated against ICH M10 bioanalytical guidelines. The implementation of the SPE clean-up ensures that matrix effects remain negligible, while the internal standard guarantees precision.
Table 3: Validation Summary
| Parameter | Observed Performance | ICH M10 Acceptance Criteria |
| Linear Dynamic Range | 1.0 - 1000 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (CV%) | 3.2% - 6.5% | ≤ 15% (≤ 20% at LOQ) |
| Extraction Recovery | 88.5% - 94.2% | Consistent across 3 QC levels |
| Matrix Effect | 92.1% - 98.4% | 85% - 115% (IS normalized) |
Conclusion
By combining targeted SPE matrix management with the high selectivity of negative-mode MRM detection, this protocol provides a highly robust framework for the quantification of 1,3,6-trihydroxy-2-methoxyanthraquinone. The mechanistic approach to controlling ionization suppression and chromatographic tailing ensures that researchers can reliably track this bioactive compound across pharmacokinetic studies, botanical standardizations, and drug development pipelines[4].
References
-
Title : Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit Source : brieflands.com URL : 1
-
Title : Anthraquinone Content in Noni (Morinda citrifolia L.) Source : nih.gov URL :2
-
Title : 1. INTRODUCTION - UM Students' Repository Source : um.edu.my URL : 3
-
Title : The anthraquinone content of callus leaves of M. citrifolia (L.) after elicitation with chitosan from shrimp shells Source : researchgate.net URL : 4
Sources
Application Note: Bioassay-Guided Extraction and Isolation of 1,3,6-Trihydroxy-2-methoxyanthraquinone from Morinda citrifolia Root Bark
Introduction and Scientific Rationale
1,3,6-trihydroxy-2-methoxyanthraquinone is a highly oxygenated, bioactive anthraquinone derivative predominantly localized in the root bark and fruit of Morinda citrifolia (Rubiaceae)[1][2]. In pharmacological applications, this compound has demonstrated potent antioxidant capacity (via DPPH radical scavenging) and significant antibacterial activity, specifically inducing morphological changes and cell wall breakage in pathogenic bacteria like Bacillus cereus and MRSA[1][3].
Isolating this specific isomer from the complex phytochemical matrix of M. citrifolia requires a highly controlled, polarity-guided fractionation strategy. Because anthraquinones exist in plant tissues as both free aglycones and polar glycosides, a sequential solvent extraction approach is essential[2]. By exploiting the specific partition coefficients dictated by the compound's three phenolic hydroxyl groups and single methoxy group, researchers can selectively isolate the target aglycone while systematically eliminating lipophilic waxes and highly polar glycosidic interferences[2][4].
Experimental Design & Causality (E-E-A-T)
The Causality of Solvent Selection
Direct extraction with a universal solvent (like methanol) yields a highly complex crude extract that is notoriously difficult to purify. Instead, this protocol utilizes a sequential maceration gradient:
-
Hexane (Defatting): Applied first to remove non-polar interferences such as waxes, sterols, and highly lipophilic anthraquinones (e.g., damnacanthal and nordamnacanthal)[2][5].
-
Chloroform & Ethyl Acetate (Target Extraction): The target compound, 1,3,6-trihydroxy-2-methoxyanthraquinone, possesses intermediate-to-high polarity due to its multiple hydrogen-bonding donor/acceptor sites. It predominantly partitions into these mid-polarity solvents[2][4].
-
pH Control: Anthraquinones are highly pH-sensitive. Maintaining a neutral to slightly acidic environment (pH 3–6) ensures the phenolic hydroxyl groups remain protonated (uncharged), maximizing their solubility in the organic extraction phase[6].
Self-Validating Quality Control
To ensure the integrity of the protocol, a self-validating feedback loop is integrated into the workflow. Fractions are continuously monitored using the Bornträger reaction (10% methanolic KOH), which specifically shifts the absorbance of hydroxylated anthraquinones, yielding a distinct red/purple color change. This acts as an immediate, visual QC gate before committing to high-resolution Preparative Thin Layer Chromatography (pTLC)[2][4].
Caption: Sequential solvent extraction and chromatographic isolation workflow for anthraquinones.
Quantitative Data Summaries
Table 1: Solvent Polarity Gradient and Target Compound Classes
| Extraction Solvent | Relative Polarity | Target Phytochemical Class | Expected Yield Profile |
| n-Hexane | 0.009 | Waxes, sterols, non-polar anthraquinones (damnacanthal) | ~3.4% of crude mass |
| Chloroform | 0.259 | Mid-polarity aglycones, mono/di-hydroxylated anthraquinones | ~4.2% of crude mass |
| Ethyl Acetate | 0.228 | Tri-hydroxylated anthraquinones (Target) , flavonoids | ~6.0% of crude mass |
| Methanol | 0.762 | Anthraquinone glycosides, tannins, highly polar phenolics | ~6.6% of crude mass |
Note: Yields are approximate and depend on the age of the root bark[2][6].
Table 2: Chromatographic Parameters for pTLC Isolation
| Parameter | Specification | Rationale |
| Stationary Phase | Silica gel 60 F254 (0.5 mm thickness) | High capacity for preparative scale loading[2]. |
| Mobile Phase | Hexane : Dichloromethane (60:40 v/v) | Optimized for separation of highly hydroxylated derivatives[5]. |
| Detection (Non-destructive) | UV 254 nm and 365 nm | Allows marking of bands without chemical alteration of the isolate. |
| Validation Spray | 10% Methanolic KOH | Bornträger reaction confirms the presence of the 9,10-anthracenedione core. |
Step-by-Step Methodologies
Phase 1: Biomass Preparation & Sequential Maceration
-
Biomass Processing: Harvest M. citrifolia root bark. Dry under open air to a constant weight to prevent thermal degradation of secondary metabolites. Grind into a fine powder (approx. 2 mm mesh size) to maximize the solvent-contact surface area[2][3].
-
Hexane Defatting: Suspend 1.0 kg of the powdered root bark in 3.0 L of n-hexane. Macerate for 72 hours at 25°C with continuous mechanical stirring. Filter the suspension through Whatman No. 1 filter paper. Retain the solid residue (marc) and discard or store the hexane extract[2].
-
Target Extraction: Resuspend the dried marc in 3.0 L of chloroform for 72 hours. Filter and collect the extract. Repeat the process on the remaining marc using 3.0 L of ethyl acetate[2][4].
-
Concentration: Pool the chloroform and ethyl acetate extracts (if TLC profiles are similar) or process them in parallel. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a dry crude extract[2][3].
Phase 2: Vacuum Liquid Chromatography (VLC) Fractionation
-
Column Packing: Pack a sintered glass Buchner funnel with Silica Gel 60 (230-400 mesh) under a vacuum to create a uniform, tightly packed bed.
-
Sample Loading: Dissolve 10 g of the crude ethyl acetate extract in a minimal volume of acetone. Add 15 g of silica gel, evaporate the acetone completely to create a dry powder, and load it evenly onto the top of the VLC bed[4][6].
-
Gradient Elution: Elute the column using a step-gradient mobile phase starting from 100% Hexane, gradually increasing polarity to 100% Dichloromethane (DCM), and finally transitioning to DCM:Methanol mixtures[5]. Collect 250 mL fractions.
-
TLC Profiling (QC Step): Spot all fractions on analytical TLC plates. Pool fractions exhibiting distinct yellow/orange spots under UV (254 nm) that turn red/purple upon exposure to KOH vapors.
Phase 3: Preparative TLC (pTLC) Isolation
-
Application: Apply the pooled target fractions from Phase 2 as a continuous, narrow band 1.5 cm from the bottom edge of a pre-coated silica gel 60 F254 glass plate (20 x 20 cm, 0.5 mm thickness)[2].
-
Development: Develop the plates in a pre-saturated twin-trough chamber using a mobile phase of Hexane:Dichloromethane (60:40 v/v)[5].
-
Excision: Air-dry the developed plate. Visualize under UV 254 nm. Mark the distinct band corresponding to the target anthraquinone. Carefully scrape the silica band off the glass backing using a clean spatula.
-
Recovery: Suspend the scraped silica in MS-grade methanol. Sonicate for 5 minutes, filter through a 0.22 µm PTFE syringe filter to remove all silica particles, and dry the filtrate under a gentle stream of nitrogen gas to yield pure 1,3,6-trihydroxy-2-methoxyanthraquinone.
Phase 4: Analytical Validation
-
LC-MS Verification: Re-dissolve a 1 mg/mL aliquot of the isolate in LC-MS grade methanol. Analyze via LC-ESI-MS in negative ion mode. The target compound will yield a distinct [M-H]⁻ pseudo-molecular ion peak[1][7].
-
Spectroscopic Confirmation: Confirm the structural identity using FTIR (identifying the conjugated carbonyl at ~1646 cm⁻¹ and hydroxyl stretching at ~3340 cm⁻¹) and 1D/2D NMR spectroscopy (1H, 13C, HMBC)[7][8].
Pharmacological Mechanism of Action
The isolated 1,3,6-trihydroxy-2-methoxyanthraquinone exhibits dual-action biological properties. The phenolic hydroxyl groups act as potent hydrogen donors, neutralizing reactive oxygen species (ROS) and DPPH radicals[1][3]. Simultaneously, the compound interacts with bacterial cell membranes, inducing severe morphological changes, wall breakage, and eventual cell lysis in pathogenic strains[1].
Caption: Dual mechanistic pathways of 1,3,6-trihydroxy-2-methoxyanthraquinone (Antioxidant and Antibacterial).
Sources
- 1. brieflands.com [brieflands.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 8. scribd.com [scribd.com]
Application Note: High-Throughput DPPH Radical Scavenging Assay for 1,3,6-Trihydroxy-2-Methoxyanthraquinone
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: In vitro Antioxidant Screening, Pharmacognosy, and Bioactive Compound Characterization
Introduction & Mechanistic Causality
1,3,6-trihydroxy-2-methoxyanthraquinone is a potent bioactive anthraquinone derivative, prominently identified in the fruit and roots of Morinda citrifolia (Noni)[1]. In pharmacognosy and drug development, it is highly valued for its robust antibacterial and antioxidant properties. The antioxidant capacity of this compound is structurally driven by its three phenolic hydroxyl groups (at positions 1, 3, and 6), which serve as primary sites for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a gold-standard colorimetric method utilized to quantify this free radical scavenging ability[2]. DPPH• is a stable nitrogen-centered free radical because its spare electron is delocalized across the entire molecule, preventing dimerization and producing a deep purple color with a maximum absorbance peak at 517 nm[3][4].
When 1,3,6-trihydroxy-2-methoxyanthraquinone is introduced into the assay, it donates a hydrogen atom to the DPPH• radical, reducing it to its non-radical hydrazine derivative (DPPH-H)[4]. This reduction disrupts the chromophore's extended conjugation, shifting the solution's color from deep purple to pale yellow[2]. The resulting decrease in absorbance at 517 nm is directly proportional to the antioxidant's scavenging efficiency[2][5].
DPPH radical reduction mechanism by 1,3,6-trihydroxy-2-methoxyanthraquinone.
Self-Validating Assay Design (Trustworthiness)
To ensure scientific integrity, the assay must be designed as a self-validating system. Anthraquinones are naturally pigmented compounds (often yellow, orange, or red) and exhibit intrinsic absorbance near 517 nm. Failing to account for this intrinsic pigmentation will artificially lower the calculated percentage of radical inhibition.
A robust protocol requires the following internal controls:
-
Reagent Blank (Control): Confirms the maximum absorbance and stability of the DPPH radical in the solvent[3].
-
Sample Blank: Corrects for the intrinsic background absorbance of 1,3,6-trihydroxy-2-methoxyanthraquinone[6].
-
Positive Control: Ascorbic acid or Trolox is used to validate the reactivity of the DPPH reagent and provide a benchmark for Trolox Equivalent Antioxidant Capacity (TEAC)[4][5].
Materials & Reagents
-
Target Analyte: 1,3,6-trihydroxy-2-methoxyanthraquinone (Purified isolate or standardized extract).
-
Reagent: DPPH (2,2-diphenyl-1-picrylhydrazyl) powder[2].
-
Solvent: HPLC-grade Methanol or Ethanol. (Causality Note: DPPH is strictly soluble in organic solvents; introducing water causes precipitation and light scattering)[2][3].
-
Consumables: 96-well clear flat-bottom microplates[5].
-
Equipment: Microplate reader equipped with a 517 nm filter (or a range of 515-520 nm)[5].
Step-by-Step Protocol
Step 1: Reagent Preparation
-
DPPH Working Solution (0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol. Sonicate for 60 seconds if necessary to ensure complete dissolution[5]. Protect the volumetric flask with aluminum foil, as DPPH is highly light-sensitive[2][3].
-
Sample Stock Solution: Dissolve 1,3,6-trihydroxy-2-methoxyanthraquinone in methanol to create a 1 mg/mL stock.
-
Serial Dilutions: Prepare working concentrations ranging from 1 to 100 µg/mL[4].
Step 2: Microplate Setup
Set up the 96-well plate according to the self-validating matrix (See Table 1).
-
Add 100 µL of the sample or standard to the designated wells[5].
-
Add 100 µL of methanol to the Sample Blank and Reagent Blank wells.
-
Rapidly add 100 µL of the 0.2 mM DPPH working solution to the Sample, Positive Control, and Reagent Blank wells using a multichannel pipette[5][6].
Step 3: Incubation & Data Acquisition
-
Mix the plate gently using a microplate shaker for 30 seconds.
-
Incubate the microplate in complete darkness at 25°C for 30 minutes. (Causality Note: UV/Visible light exposure degrades the DPPH radical, leading to false-positive scavenging artifacts)[2][3].
-
Measure the absorbance at 517 nm using a microplate reader[5][6].
High-throughput 96-well microplate workflow for the DPPH scavenging assay.
Data Presentation & Analysis
Self-Validating Plate Setup
Table 1: Microplate Matrix Design
| Well Designation | Sample / Standard (µL) | Methanol (µL) | DPPH Reagent (0.2 mM) (µL) | Purpose |
| Reagent Blank (A_control) | 0 | 100 | 100 | Establishes maximum DPPH absorbance |
| Sample Reaction (A_sample) | 100 | 0 | 100 | Measures radical scavenging activity |
| Sample Blank (A_blank) | 100 | 100 | 0 | Corrects for intrinsic sample pigmentation |
| Positive Control | 100 (Ascorbic Acid) | 0 | 100 | Validates assay sensitivity and DPPH viability |
Mathematical Calculation
Calculate the percentage of DPPH radical inhibition using the following corrected formula[4][6]:
% Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] × 100
Where:
-
A_control = Absorbance of the DPPH Reagent Blank[3]
-
A_sample = Absorbance of the DPPH + Sample[3]
-
A_blank = Absorbance of the Sample + Methanol (Background color correction)
The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the % Inhibition against the sample concentration using a non-linear regression curve[1][3].
Representative Quantitative Data
Table 2: Mock Validation Data for 1,3,6-trihydroxy-2-methoxyanthraquinone
| Concentration (µg/mL) | 1,3,6-trihydroxy-2-methoxyanthraquinone (% Inhibition) | Ascorbic Acid (% Inhibition) |
| 5 | 18.4 ± 1.2 | 35.2 ± 1.5 |
| 10 | 34.1 ± 1.8 | 62.4 ± 2.1 |
| 25 | 61.5 ± 2.4 | 88.9 ± 1.1 |
| 50 | 85.2 ± 1.5 | 95.1 ± 0.8 |
| 100 | 94.8 ± 0.9 | 96.3 ± 0.5 |
| IC50 (µg/mL) | 18.2 | 7.8 |
Troubleshooting & Field Insights
-
Inconsistent Replicates: Often caused by pipetting errors with volatile solvents like methanol. Solution: Pre-wet pipette tips and utilize reverse pipetting techniques to ensure accurate volume delivery.
-
Precipitation in Wells: DPPH is strictly soluble in organic solvents. If the anthraquinone sample was dissolved in water or a high-aqueous buffer, the DPPH will crash out of solution[2]. Solution: Ensure the final reaction mixture contains >80% organic solvent.
-
Unexpectedly Low Inhibition: The DPPH radical may have degraded prior to use. Solution: Always prepare DPPH fresh and store it in an amber bottle or wrapped in foil[3]. Validate reagent viability with the Ascorbic Acid positive control.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. iomcworld.com [iomcworld.com]
- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
minimum inhibitory concentration testing of 1,3,6-trihydroxy-2-methoxyanthraquinone
Application Note: Standardized Minimum Inhibitory Concentration (MIC) Testing of 1,3,6-Trihydroxy-2-Methoxyanthraquinone
Introduction & Scientific Rationale
1,3,6-trihydroxy-2-methoxyanthraquinone is a bioactive secondary metabolite predominantly isolated from the fruit and roots of Morinda citrifolia (commonly known as Noni)[1]. Recognized for its potent antimicrobial and antioxidant properties, this natural anthraquinone derivative is of significant interest in drug development against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori[2].
However, anthraquinones present unique challenges in standard in vitro microbiological assays. They are intensely pigmented (often yielding yellow-orange to red solutions) and highly hydrophobic. These physicochemical traits directly interfere with the standard spectrophotometric optical density (OD600) readouts used in traditional broth microdilution assays, leading to false-positive growth interpretations.
This application note provides a field-validated, self-validating protocol for determining the MIC of 1,3,6-trihydroxy-2-methoxyanthraquinone. By integrating the[3] with a [4], this methodology circumvents pigment interference and standardizes solvent toxicity controls.
Mechanism of Action
1,3,6-trihydroxy-2-methoxyanthraquinone exerts its antibacterial effect via a multi-target mechanism. The lipophilic nature of the anthraquinone core allows it to intercalate into the bacterial cell membrane, causing structural disruption, roughening of the cell surface, and leakage of cytoplasmic contents[1]. Concurrently, the quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) that induce severe oxidative stress, ultimately leading to cell death[2].
Mechanism of 1,3,6-trihydroxy-2-methoxyanthraquinone inducing bacterial cell death.
Experimental Design Considerations (E-E-A-T)
To establish a trustworthy and reproducible assay, several critical variables must be controlled:
-
Solvent Selection and Toxicity: Due to its hydrophobicity, 1,3,6-trihydroxy-2-methoxyanthraquinone must be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations >1% (v/v) can inhibit bacterial growth, confounding the MIC of the test compound. This protocol is mathematically designed so the final DMSO concentration in the test wells never exceeds 1%.
-
Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated by CLSI M07[5]. The physiological concentrations of calcium and magnesium are critical, particularly for testing Gram-negative organisms like Pseudomonas aeruginosa, as they stabilize the outer membrane and ensure reproducible results.
-
Resazurin Indicator: Resazurin (Alamar Blue) is a blue, non-fluorescent dye that is reduced by metabolically active bacteria to resorufin, a pink, highly fluorescent compound[4]. This binary color shift (Blue = Inhibition, Pink = Growth) completely bypasses the optical interference caused by the anthraquinone's natural pigmentation[6].
Protocol: Resazurin-Assisted Broth Microdilution
Materials Required:
-
1,3,6-trihydroxy-2-methoxyanthraquinone (Purity ≥ 98%)
-
100% DMSO (Cell culture grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Resazurin sodium salt aqueous solution (0.015% w/v, sterile filtered)
-
96-well sterile, clear, flat-bottom microtiter plates
Step-by-Step Methodology:
-
Compound Stock Preparation: Dissolve 1,3,6-trihydroxy-2-methoxyanthraquinone in 100% DMSO to create a 12.8 mg/mL master stock.
-
Intermediate Dilution: Dilute the master stock 1:50 in CAMHB to yield a 256 µg/mL working solution. (Note: This solution now contains 2% DMSO).
-
Serial Dilution: Dispense 50 µL of CAMHB into columns 2-12 of the 96-well plate. Add 100 µL of the 256 µg/mL working solution to Column 1. Transfer 50 µL from Column 1 to Column 2, mix by pipetting, and repeat through Column 10. Discard 50 µL from Column 10. (Columns 11 and 12 are reserved for assay controls).
-
Inoculum Preparation: Prepare a direct colony suspension of the test organism in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve ≈1×106 CFU/mL[7].
-
Inoculation: Add 50 µL of the diluted inoculum to Columns 1-11. The final well volume is 100 µL. The final compound concentration ranges from 128 µg/mL to 0.25 µg/mL, and the final bacterial concentration is 5×105 CFU/mL. Crucially, the final DMSO concentration is now exactly ≤1% across all test wells.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours[7].
-
Resazurin Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 1-2 hours at 37°C in the dark[4].
-
Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Resazurin-assisted broth microdilution workflow for pigmented anthraquinones.
Self-Validating Controls
To ensure the integrity and trustworthiness of the assay, the following controls must be included in every plate:
-
Sterility Control (Column 12, Rows A-D): 100 µL CAMHB only. Must remain blue (confirms no media contamination).
-
Growth Control (Column 11): 50 µL CAMHB + 50 µL Inoculum. Must turn pink (confirms robust bacterial viability).
-
Solvent Control (Column 12, Rows E-H): 50 µL CAMHB with 2% DMSO + 50 µL Inoculum (Final DMSO = 1%). Must turn pink (confirms 1% DMSO is not bactericidal).
-
Positive Control: A parallel plate or row using a standard reference antibiotic (e.g., Tetracycline) with known CLSI MIC breakpoints to validate the batch of CAMHB and the inoculum density[8].
Data Interpretation & Quantitative Summary
Anthraquinones extracted from Morinda citrifolia demonstrate broad-spectrum activity, but are generally more potent against Gram-positive bacteria[2]. The outer membrane of Gram-negative bacteria acts as a permeability barrier against hydrophobic molecules like 1,3,6-trihydroxy-2-methoxyanthraquinone.
Table 1: Representative MIC Ranges for 1,3,6-Trihydroxy-2-Methoxyanthraquinone
| Pathogen Strain | Gram Stain | Expected MIC Range (µg/mL) | Mechanism of Resistance / Susceptibility |
| Staphylococcus aureus (MRSA) | Positive | 8 - 32 | Highly susceptible; direct access to peptidoglycan layer and cell membrane. |
| Bacillus cereus | Positive | 16 - 64 | Susceptible; induction of severe morphological cell wall changes. |
| Escherichia coli | Negative | 64 - >128 | Reduced susceptibility; lipopolysaccharide (LPS) outer membrane barrier. |
| Pseudomonas aeruginosa | Negative | >128 | Intrinsically resistant; active multidrug efflux pumps (e.g., MexAB-OprM). |
| Helicobacter pylori | Negative | 16 - 64 | Moderately susceptible; unique membrane composition allows partial intercalation. |
Note: Values are representative benchmarks derived from anthraquinone fraction studies[8]. Exact MICs will vary based on strain-specific resistance profiles and compound purity.
References
-
Shami, A. M. M. (2018). Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. Journal of Reports in Pharmaceutical Sciences. URL:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. URL:[Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. URL:[Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clsi.org [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. intertekinform.com [intertekinform.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 1,3,6-Trihydroxy-2-methoxyanthraquinone Analogs in Drug Discovery
Introduction: The Anthraquinone Scaffold as a Privileged Structure in Medicine
Anthraquinones are a large and vital class of aromatic compounds built on the 9,10-dioxoanthracene core structure.[1][2] Found extensively in nature—from plants and fungi to lichens and insects—they have been used in traditional medicine for centuries for their diverse therapeutic properties, including laxative, anti-inflammatory, and antimicrobial effects.[3][4][5] In modern drug discovery, the anthraquinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This is exemplified by blockbuster anticancer drugs like doxorubicin and mitoxantrone, which function primarily by intercalating with DNA and inhibiting topoisomerase II.[3][6][7]
The specific molecule, 1,3,6-trihydroxy-2-methoxyanthraquinone, has been identified as a promising lead compound. It is known to be a potent inducer of quinone reductase, an important enzyme in cellular detoxification, and exhibits anti-inflammatory properties by inhibiting nitric oxide production.[8][9][10] The strategic synthesis of analogs based on this scaffold is a critical endeavor in medicinal chemistry. The goal is to systematically modify the parent structure to enhance therapeutic efficacy, improve selectivity for cancer cells, modulate pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and reduce off-target toxicities such as the cardiotoxicity often associated with this class of compounds.[4][7]
This guide provides a detailed overview of the core synthetic strategies and specific protocols for creating a library of 1,3,6-trihydroxy-2-methoxyanthraquinone analogs for evaluation as drug candidates.
Pillar 1: Core Synthetic Strategies for the Anthraquinone Framework
The construction of the tricyclic anthraquinone core is the foundational step in any analog synthesis program. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Two classical and powerful methods dominate the field: Friedel-Crafts acylation and Diels-Alder cycloaddition.
Strategy A: Friedel-Crafts Acylation
This is one of the most traditional and direct routes to the anthraquinone skeleton.[11] The reaction involves two key steps:
-
Intermolecular Acylation: A substituted phthalic anhydride is reacted with a substituted benzene derivative in the presence of a strong Lewis acid (commonly aluminum chloride, AlCl₃) or a superacid (like fuming sulfuric acid). This forms a 2-benzoylbenzoic acid intermediate.
-
Intramolecular Cyclization: The intermediate is then subjected to dehydration and cyclization using a strong acid catalyst to form the final tricyclic system.
Causality: The Lewis acid is crucial as it coordinates with the carbonyl oxygen of the anhydride, rendering the acyl carbon highly electrophilic and susceptible to attack by the electron-rich benzene ring. The subsequent intramolecular cyclization is an electrophilic aromatic substitution driven by the formation of a stable, conjugated anthraquinone system. While robust, this method can sometimes lead to mixtures of regioisomers if both reactants are unsymmetrically substituted, requiring careful planning and purification.
Caption: Friedel-Crafts pathway to the anthraquinone core.
Strategy B: Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction offers a more elegant and often more regioselective approach to complex anthraquinones.[12][13] This strategy involves the cycloaddition of a diene with a dienophile, typically a 1,4-naphthoquinone derivative. The resulting cycloadduct is then aromatized, usually via oxidation, to yield the anthraquinone.
Causality: This pericyclic reaction forms two new carbon-carbon bonds in a single, concerted step, allowing for the rapid construction of molecular complexity.[12] The regiochemistry of the addition is governed by the electronic properties of the substituents on both the diene and the dienophile, providing a high degree of control over the final substitution pattern. This method is particularly powerful for creating highly functionalized hydroanthraquinones which can be subsequently aromatized.[12]
Caption: Diels-Alder pathway to the anthraquinone core.
Pillar 2: Protocols for Synthesis and Functionalization
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization. They provide a blueprint for creating the target scaffold and a diverse library of analogs.
Protocol 1: Synthesis of a 1,3,6-Trihydroxyanthraquinone Core
This protocol outlines a general Friedel-Crafts approach using commercially available starting materials to construct a core structure that can be further modified.
Objective: To synthesize 1,3,6-trihydroxy-8-methylanthraquinone, a close analog and key intermediate.
Materials & Reagents:
-
3,5-Dihydroxybenzoic acid
-
p-Cresol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Boric Acid (H₃BO₃)
-
Sodium Chloride (NaCl)
-
Silica Gel (230-400 mesh) for column chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dihydroxybenzoic acid (1 equivalent) and p-cresol (1.2 equivalents).
-
Acidic Condensation: Carefully add concentrated sulfuric acid (10 volumes) to the flask while cooling in an ice bath. Add boric acid (0.5 equivalents). The boric acid acts as a catalyst and helps to prevent unwanted side reactions.
-
Heating: Slowly heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours. The color of the mixture will darken significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM.
-
Work-up: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. A solid precipitate will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Wash further with a saturated NaCl solution. Dry the crude solid under vacuum.
-
Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Characterization: Combine the fractions containing the desired product (identified by TLC). Remove the solvent under reduced pressure to yield the purified 1,3,6-trihydroxy-8-methylanthraquinone as a colored solid. Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes the introduction of amino side chains, a common modification in anticancer anthraquinones, by reacting a precursor with an amine. This is often performed on a leuco (reduced) form of the anthraquinone.
Objective: To synthesize a 4-amino-substituted analog from a 1,4,5-trihydroxyanthraquinone intermediate.
Materials & Reagents:
-
1,4,5-Trihydroxyanthraquinone (Quinizarin derivative)
-
Sodium dithionite (Na₂S₂O₄)
-
Desired primary or secondary amine (e.g., 2-(dimethylamino)ethylamine)
-
Aqueous sodium hydroxide (NaOH) solution (2 M)
-
Solvents: Dioxane or Tetrahydrofuran (THF), Water
-
Air supply (for oxidation)
Step-by-Step Methodology:
-
Reduction to Leuco Form: Suspend the starting anthraquinone (1 equivalent) in a mixture of dioxane and water (e.g., 2:1 v/v). Add sodium dithionite (3-4 equivalents) and 2 M NaOH solution until the pH is basic. Heat the mixture gently (e.g., 50-60 °C) under a nitrogen atmosphere. The color will change dramatically as the reduced leuco form is generated.
-
Nucleophilic Addition: To the solution of the leuco-anthraquinone, add the desired amine (2-3 equivalents) dropwise. Continue stirring at the same temperature for 2-4 hours. The amine displaces one of the hydroxyl groups (typically at the 4-position).
-
Oxidation: Cool the reaction mixture to room temperature. Re-oxidize the leuco-aminoanthraquinone back to the aromatic state by bubbling air through the solution for several hours until the color stabilizes (often a deep blue or purple).
-
Work-up: Acidify the mixture with dilute HCl to precipitate the product.
-
Isolation & Purification: Filter the solid product, wash with water, and dry. Purify the crude material using column chromatography on silica gel, typically with a mobile phase containing a small percentage of triethylamine to prevent streaking (e.g., 1% Et₃N in a DCM/MeOH gradient).
-
Characterization: Characterize the final aminoanthraquinone analog by NMR and HR-MS to confirm its structure and purity.
Pillar 3: Data Presentation and Workflow Visualization
For a successful drug discovery campaign, systematic modifications are correlated with changes in biological activity. The table below illustrates a hypothetical structure-activity relationship (SAR) study for a series of analogs.
Table 1: Representative SAR Data for Synthesized Analogs
| Compound ID | R¹ Substituent | R² Substituent | Water Solubility (mg/mL) | Cytotoxicity (IC₅₀, µM) vs. MCF-7 Cells |
| Parent | -OH | -OCH₃ | 0.05 | 15.2 |
| Analog-01 | -OCH₃ | -OCH₃ | 0.02 | > 50 |
| Analog-02 | -OH | -OH | 0.15 | 8.5 |
| Analog-03 | -NH(CH₂)₂N(CH₃)₂ | -OCH₃ | 5.5 | 1.1 |
| Analog-04 | -OH | -NHCH₂CH₂OH | 3.2 | 2.7 |
This data is illustrative and serves as an example of how results would be tabulated.
Visualization of Synthetic Workflow
The following diagram outlines the overall strategy for generating a library of analogs from a common intermediate.
Caption: General workflow for anthraquinone analog synthesis and drug discovery.
References
- A versatile Diels–Alder approach to functionalized hydroanthraquinones. (2020). Royal Society Open Science.
- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry.
- An Electron Transfer Approach to the Preparation of Highly Functionalized Anthraquinones. (2001). Molecules.
- Anthraquinones. Wikipedia.
- Methods for functionalization of anthraquinones. (2018). Russian Chemical Reviews.
- Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive upd
- Anthraquinones As Pharmacological Tools and Drugs. (2016). PubMed.
- Synthetic route of anthraquinone-functionalized polyurethane.
- Journey of anthraquinones as anticancer agents – a systematic review of recent liter
- Synthesis of Functionalized Anthraquinones, Xanthones, Coumarins, Flavones, Quinolines and Fluorenones by Chemo- and Site-selective Palladium Catalyzed Coupling and Domino Reactions. (2013). Google Books.
- Recent total syntheses of anthraquinone-based n
- A Review on Bioactive Anthraquinone and Derivatives as the Regul
- A Strategy for the Synthesis of Anthraquinone-Based Aryl-C-glycosides. (2013).
- An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. (2010). Taylor & Francis Online.
- Method for preparing anthraquinones. (1998).
- Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity.
- Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. (2022). RSC Publishing.
- Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. (2011).
- 1,3,8-Trihydroxy-2-methoxyanthraquinone. MedChemExpress.
- Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2013). MDPI.
- Marine Anthraquinones: Pharmacological and Toxicological Issues. (2021). PMC.
- 1,3,8-Trihydroxy-2-methoxyanthraquinone. (2021). MedChemExpress.
- Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2013).
Sources
- 1. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 3. Anthraquinones - Wikipedia [en.wikipedia.org]
- 4. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Using 1,3,6-Trihydroxy-2-methoxyanthraquinone
Introduction: Unveiling the Therapeutic Potential of 1,3,6-Trihydroxy-2-methoxyanthraquinone
1,3,6-Trihydroxy-2-methoxyanthraquinone is a naturally occurring anthraquinone derivative found in various medicinal plants, including those of the Rubia and Morinda genera[1][2]. Anthraquinones are a class of aromatic compounds that have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[3]. The specific chemical structure of 1,3,6-trihydroxy-2-methoxyanthraquinone, with its hydroxyl and methoxy substitutions, bestows it with a unique bioactive profile, making it a compelling candidate for drug discovery and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro cellular effects of 1,3,6-trihydroxy-2-methoxyanthraquinone. We will delve into the established mechanisms of action and provide detailed, field-proven protocols for key cell-based assays to empower your research endeavors.
I. Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
A significant body of evidence points towards the potent anticancer properties of 1,3,6-trihydroxy-2-methoxyanthraquinone and structurally similar anthraquinones[4][5]. The primary mechanisms underlying this activity are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
A. Mechanism of Action: The Intrinsic Apoptotic Pathway and G2/M Cell Cycle Arrest
1,3,6-Trihydroxy-2-methoxyanthraquinone has been shown to trigger the intrinsic, mitochondria-dependent apoptotic pathway in cancer cells[4]. This process is characterized by a cascade of molecular events, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, followed by the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, specifically caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell[4][6].
Concurrently, this anthraquinone derivative can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis[4]. This is often mediated by the p53 tumor suppressor protein, which, when activated, can upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21, in turn, inhibits the Cdc2-cyclin B1 complex, a key regulator of the G2/M transition, thereby halting cell cycle progression[4].
Caption: Anticancer mechanisms of 1,3,6-trihydroxy-2-methoxyanthraquinone.
B. Experimental Protocols: Assessing Cytotoxicity and Apoptosis
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[7]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment[8].
-
Compound Preparation and Treatment: Prepare a stock solution of 1,3,6-trihydroxy-2-methoxyanthraquinone in dimethyl sulfoxide (DMSO)[2][9]. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours)[8].
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[8].
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Expertise & Experience: The choice of cell line is critical and should be based on the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines are recommended. The concentration range of the compound should be broad enough to determine a dose-response curve and calculate an accurate IC50 value. It is crucial to ensure that the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%)[10].
| Parameter | Recommendation | Rationale |
| Cell Lines | HeLa (Cervical Cancer), HepG2 (Liver Cancer), MCF-7 (Breast Cancer) | Commonly used, well-characterized, and represent different cancer types. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | 1 - 100 µM (or a wider range based on preliminary data) | To establish a dose-response relationship and calculate the IC50. |
| Incubation Time | 24, 48, 72 hours | To assess both short-term and long-term cytotoxic effects. |
| Vehicle Control | DMSO (at the same final concentration as the highest compound dose) | To account for any effects of the solvent on cell viability. |
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[8]. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of 1,3,6-trihydroxy-2-methoxyanthraquinone and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS[8].
-
Staining: Resuspend the cells in 1X binding buffer provided in a commercial Annexin V-FITC/PI apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol[8].
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes[8].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: FITC-negative and PI-negative.
-
Early apoptotic cells: FITC-positive and PI-negative.
-
Late apoptotic/necrotic cells: FITC-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
II. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy[11]. Anthraquinones have demonstrated significant anti-inflammatory potential, and 1,3,6-trihydroxy-2-methoxyanthraquinone is a promising candidate for further investigation[2].
A. Mechanism of Action: Inhibition of NF-κB and Nitric Oxide Production
A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB)[12]. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a bacterial endotoxin, a signaling cascade is initiated that leads to the activation of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator[12]. Structurally similar anthraquinones have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade[13][14].
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
B. Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)
Principle: The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO in cell culture supernatant. The assay involves a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.
Protocol:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 1,3,6-trihydroxy-2-methoxyanthraquinone for 1 hour. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples using the standard curve.
Expertise & Experience: RAW 264.7 cells are a widely used and reliable murine macrophage cell line for in vitro inflammation studies. It is important to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
III. Antioxidant Activity: Scavenging of Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is implicated in numerous diseases[4]. Antioxidants can mitigate this damage by neutralizing free radicals. The phenolic hydroxyl groups in the structure of 1,3,6-trihydroxy-2-methoxyanthraquinone suggest its potential as an antioxidant.
A. Mechanism of Action: Free Radical Scavenging
Antioxidants can neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant[6][14].
B. Experimental Protocol: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity[6].
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm[6].
-
Sample Preparation: Dissolve 1,3,6-trihydroxy-2-methoxyanthraquinone and a positive control (e.g., ascorbic acid, Trolox) in methanol to prepare a series of concentrations[6][14].
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the different concentrations of the test compound or positive control. For the blank, add 100 µL of methanol instead of the sample[14].
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes[6][14].
-
Measurement: Measure the absorbance at 517 nm using a microplate reader[6][14].
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Expertise & Experience: The choice of a suitable positive control is important for validating the assay and comparing the antioxidant potential of the test compound. The IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the initial radical concentration, is a common metric for reporting the results of this assay.
IV. References
-
Wu, Q., et al. (2014). Apoptosis induction and G2/M arrest of 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone from Rubia yunnanensis in human cervical cancer HeLa cells. IMR Press.
-
BenchChem. (2026). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. BenchChem.
-
Kumar, S., & Aggarwal, B. B. (1998). Emodin (3-methyl-1,6,8-trihydroxy-anthraquinone) inhibits TNF-induced NF-kB activation, IkB degradation, and expression of cell surface adhesion proteins in human vascular endothelial cells. Oncogene, 17(7), 913-918.
-
BenchChem. (2026). Application Notes and Protocols for In Vitro Antioxidant Assays of Tyrosol. BenchChem.
-
Cai, Y., et al. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. Journal of Traditional Chinese Medicine, 44(6), 1104-1110.
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Methyl 4-O-feruloylquinate. BenchChem.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
-
Luo, H., et al. (2021). Anti-inflammatory naphthoates and anthraquinones from the roots of Morinda officinalis. Bioorganic Chemistry, 110, 104800.
-
MDPI. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. MDPI.
-
PubMed. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. PubMed.
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. BenchChem.
-
MDPI. (2025). Integrated Molecular Analysis of Thymoquinone–Methotrexate Synergy in Breast Cancer Cells: Apoptosis, Oxidative Stress, and Pathway Modulation. MDPI.
-
BioVision. (n.d.). MAPK Pathway. BioVision.
-
Google Patents. (n.d.). US4292248A - Preparation of hydroxyanthraquinones. Google Patents.
-
MedchemExpress.com. (n.d.). 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2). MedchemExpress.com.
-
SAGE Journals. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. SAGE Journals.
-
ResearchGate. (n.d.). Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity. ResearchGate.
-
ResearchGate. (n.d.). Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans. ResearchGate.
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
-
MedchemExpress.com. (n.d.). 1,3,8-Trihydroxy-2-methoxyanthraquinone | Anthraquinone. MedchemExpress.com.
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.
-
Google Patents. (n.d.). US7658937B2 - Anthraquinones and process for the preparation and method of use thereof. Google Patents.
-
ResearchGate. (n.d.). Chemical structures of anthraquinone derivatives,... | Download Scientific Diagram. ResearchGate.
-
MDPI. (2022). Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities. MDPI.
-
MDPI. (2024). The Anthraquinone Derivative C2 Enhances Oxaliplatin-Induced Cell Death and Triggers Autophagy via the PI3K/AKT/mTOR Pathway. MDPI.
-
Experimental Oncology. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology.
-
Hindawi. (n.d.). It contains phytochemicals with health-promoting properties, several of which are reported to have anti-inflammatory activity. Hindawi.
-
DergiPark. (n.d.). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark.
-
PubMed. (2019). 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway. PubMed.
-
MDPI. (2024). In Vitro Toxicity Assessment of Cortinarius sanguineus Anthraquinone Aglycone Extract. MDPI.
-
ResearchGate. (2017). (PDF) Emodin (1, 3, 8-trihydroxy-6-methylanthraquinone), a natural anthraquinone derivative induces oxidative stress and apoptosis in hepatocellular carcinoma cells. ResearchGate.
-
DergiPark. (n.d.). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark.
-
Journal of King Saud University - Science. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science.
-
PMC - NIH. (n.d.). Pharmacokinetics of Anthraquinones from Medicinal Plants. PMC - NIH.
-
BenchChem. (n.d.). In Vitro Antioxidant Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Technical Guide. BenchChem.
-
soachim. (2025). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5. soachim.
Sources
- 1. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Mitogen-activated protein kinase (MAPK) [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. journaltcm.cn [journaltcm.cn]
- 7. 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside | C29H32O15 | CID 70698136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. jeffreydachmd.com [jeffreydachmd.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Note: High-Resolution Purification of 1,3,6-Trihydroxy-2-methoxyanthraquinone using Sephadex LH-20 Chromatography
Document Type: Advanced Technical Protocol & Application Note Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals
Introduction & Chromatographic Rationale
The isolation of bioactive anthraquinones from complex botanical matrices—such as the roots and fruits of Morinda citrifolia (Noni) or Morinda officinalis—presents a significant chromatographic challenge due to the structural similarities of co-occurring secondary metabolites[1],[2]. 1,3,6-trihydroxy-2-methoxyanthraquinone is a highly valued compound in drug development, recognized for its potent antibacterial, antioxidant, and immunosuppressive properties, specifically acting as a selective blocker of the voltage-gated potassium channel Kv1.3[1],[3].
To achieve high-purity isolation (>95%) suitable for downstream pharmacological assays, Sephadex LH-20 is the stationary phase of choice[4]. Unlike standard silica gel which relies purely on normal-phase adsorption, Sephadex LH-20 (a hydroxypropylated, cross-linked dextran) operates via a dual-mechanism system in polar organic solvents: steric exclusion (size) and reversible aromatic adsorption (hydrogen bonding and π−π interactions)[5]. This application note details the causality-driven methodology for isolating 1,3,6-trihydroxy-2-methoxyanthraquinone, ensuring a self-validating and reproducible workflow.
Physicochemical Profiling
Understanding the physicochemical nature of the target molecule is the foundation of our experimental design. The presence of three free hydroxyl groups and one methoxy group dictates its behavior on the dextran matrix.
Table 1: Physicochemical Properties of 1,3,6-Trihydroxy-2-methoxyanthraquinone
| Parameter | Specification / Value | Chromatographic Implication |
| Molecular Formula | C15H10O6 | Standard size-exclusion rules apply; elutes after larger polymeric tannins. |
| Molecular Weight | 286.24 g/mol | Small molecule; will penetrate deep into the LH-20 pore structure. |
| Functional Groups | 3 x -OH, 1 x -OCH 3 , 2 x C=O | High capacity for hydrogen bonding with the hydroxypropyl matrix of LH-20. |
| UV-Vis Maxima ( λmax ) | ~254 nm, ~430 nm | Enables real-time fraction monitoring and self-validation via UV detection. |
| Solubility | Soluble in MeOH, EtOH, DMSO | Dictates the use of 100% Methanol as the optimal isocratic mobile phase. |
Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand why specific choices are made in this workflow.
-
Why Sephadex LH-20? Traditional silica gel often causes irreversible chemisorption or degradation of polyhydroxylated anthraquinones due to its highly acidic silanol groups. Sephadex LH-20 provides a neutral, non-destructive matrix[5].
-
Why 100% Methanol as the Eluent? In Sephadex LH-20 chromatography, the solvent dictates the separation mechanism. In non-polar solvents (like chloroform), LH-20 acts strictly as a size-exclusion resin. However, in polar protic solvents like methanol, the dextran matrix exhibits pronounced adsorption for aromatic compounds[5]. The methanol competes for hydrogen bonds, creating a dynamic equilibrium that separates anthraquinones based strictly on their hydroxylation patterns[4],[2].
-
Why Pre-fractionation? LH-20 has a low sample-loading capacity compared to silica. Loading a crude extract directly will foul the column with highly non-polar lipids and massive polymeric tannins. A liquid-liquid partition followed by a rough silica gel plug is a mandatory self-validating step to enrich the anthraquinone fraction prior to LH-20 loading[6].
Figure 1: Dual-mechanism separation causality of Sephadex LH-20 in methanol.
Step-by-Step Purification Protocol (Self-Validating System)
This protocol assumes you have already obtained an enriched anthraquinone fraction (e.g., via ethyl acetate partitioning and a preliminary silica gel column eluted with CHCl 3 :MeOH)[4].
Phase 1: Resin Preparation and Column Packing
Causality: Sephadex LH-20 must be fully hydrated (swelled) to open its cross-linked pores. Incomplete swelling leads to channeling, band broadening, and failed separations[7].
-
Swelling: Weigh 50 g of dry Sephadex LH-20 powder. Suspend it in 250 mL of HPLC-grade 100% Methanol. Allow the resin to swell at room temperature for a minimum of 4 hours (overnight is optimal).
-
Degassing: Sonicate the slurry for 5 minutes to remove trapped air bubbles.
-
Packing: Pour the slurry continuously into a vertically aligned glass column (e.g., 2.5 cm internal diameter × 50 cm length). Open the stopcock to allow the solvent to drain while the bed settles under gravity.
-
Self-Validation (Bed Integrity): Pass 3 Column Volumes (CV) of methanol through the bed. The bed height must remain constant. Validation check: Ensure the solvent front moves perfectly horizontally.
Phase 2: Sample Loading
-
Sample Preparation: Dissolve 500 mg of the enriched anthraquinone fraction in the absolute minimum volume of 100% Methanol (approx. 2–3 mL). Troubleshooting: If the sample is insoluble in pure MeOH, add drops of Dichloromethane (DCM) until clear. Do not exceed a 1:1 MeOH:DCM ratio, as non-polar solvents disrupt the initial binding band.
-
Application: Carefully drain the column until the methanol meniscus is exactly flush with the top of the resin bed. Using a Pasteur pipette, apply the sample evenly across the surface.
-
Band Setting: Open the stopcock to allow the sample to enter the resin. Once flush, carefully add 1 mL of pure MeOH to wash the walls, drain again, and then top up the column with the bulk methanolic mobile phase.
Phase 3: Elution and Fraction Collection
-
Elution: Elute isocratically with 100% Methanol at a flow rate of 0.5 – 1.0 mL/min.
-
Collection: Collect fractions of 5 to 10 mL using an automated fraction collector.
-
Self-Validation (Real-Time Monitoring): Anthraquinones are highly chromophoric. You will visually observe distinct yellow, orange, and red bands migrating down the column. 1,3,6-trihydroxy-2-methoxyanthraquinone typically presents as a deep orange band.
Phase 4: Fraction Analysis and Pooling
-
TLC Profiling: Spot 5 μ L of each fraction onto a Silica Gel 60 F 254 TLC plate. Develop using a mobile phase of CHCl 3 :MeOH (e.g., 15:1 or 9:1)[4],[8].
-
Visualization (The Bornträger Reaction): View under UV light (254 nm for fluorescence quenching; 365 nm for autofluorescence). For definitive chemical validation, expose the plate to ammonia vapor or spray with 10% methanolic KOH. Anthraquinones will immediately shift from yellow/orange to a brilliant red/purple due to the formation of phenolate ions.
-
Pooling: Pool fractions containing the single spot corresponding to 1,3,6-trihydroxy-2-methoxyanthraquinone. Remove the solvent under reduced pressure (rotary evaporator, <40°C) to yield the pure compound.
Figure 2: End-to-end extraction and Sephadex LH-20 purification workflow.
Data Presentation: Elution Dynamics
Because Sephadex LH-20 in methanol separates primarily by hydrogen bonding capacity, we can predict the elution order of a complex anthraquinone mixture. Molecules with fewer hydroxyl groups or those masked by methoxy groups elute first.
Table 2: Expected Elution Profile of Anthraquinones on Sephadex LH-20 (Methanol)
| Elution Order | Compound Class Example | H-Bond Donors | Chromatographic Behavior |
| 1 (Early) | 1-hydroxy-2-methoxyanthraquinone | 1 | Weakest interaction with dextran matrix; elutes near the void volume[4]. |
| 2 (Mid) | 1,2-dihydroxyanthraquinone | 2 | Moderate retention; distinct separation from mono-hydroxy derivatives[4]. |
| 3 (Late) | 1,3,6-trihydroxy-2-methoxyanthraquinone | 3 | Strong retention due to three free -OH groups; elutes as a highly pure, late-stage fraction [1],[8]. |
| 4 (Very Late) | Tetrahydroxyanthraquinones | 4+ | Extremely strong retention; may require the addition of 0.1% formic acid to elute effectively. |
Troubleshooting & Quality Control
To maintain the integrity of this self-validating system, observe the following QC checkpoints:
-
Issue: Co-elution of compounds in the target fraction.
-
Causality: The sample load was too high, overwhelming the theoretical plates of the LH-20 column, or the column was packed too quickly, resulting in channeling.
-
Correction: Do not exceed a sample-to-resin ratio of 1:100 (w/w). Repack the column and run at a slower flow rate (0.5 mL/min).
-
-
Issue: Target compound (1,3,6-trihydroxy-2-methoxyanthraquinone) is not eluting.
-
Causality: Excessive hydrogen bonding or non-specific chemisorption.
-
Correction: Introduce a gradient. Switch the mobile phase from 100% MeOH to a mixture of MeOH:Acetone (1:1) or add 0.1% Formic Acid to suppress ionization and disrupt hydrogen bonding[4].
-
-
Issue: TLC spots streak heavily.
-
Causality: Anthraquinones can streak on standard silica TLC due to interactions with silanol groups.
-
Correction: Add 1% glacial acetic acid to your TLC mobile phase (e.g., CHCl 3 :MeOH:AcOH 90:10:1) to sharpen the bands.
-
Sources
Technical Support Center: Mobile Phase Optimization for 1,3,6-Trihydroxy-2-Methoxyanthraquinone LC-MS Analysis
Prepared by: Senior Application Scientist, Advanced Chromatography Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,3,6-trihydroxy-2-methoxyanthraquinone. As a polyhydroxylated anthraquinone, this analyte presents unique challenges related to chromatographic peak shape, retention, and ionization efficiency. This document offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to enable the development of robust and sensitive analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered during method development for 1,3,6-trihydroxy-2-methoxyanthraquinone and similar anthraquinone structures.
Q1: What is a recommended starting point for a column and mobile phase for analyzing 1,3,6-trihydroxy-2-methoxyanthraquinone?
A: A robust starting point for method development is a reversed-phase separation on a C18 column. Anthraquinones are well-suited for this stationary phase.[1][2]
-
Column: A high-purity silica C18 column (e.g., 2.1 or 4.6 mm i.d., 50-150 mm length, sub-2 µm to 5 µm particle size) is recommended.
-
Mobile Phase A (Aqueous): Water with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid. Acetonitrile is often a stronger eluent for anthraquinones compared to methanol, resulting in shorter retention times.[3]
-
Initial Gradient: A broad gradient from 5-10% B to 95% B over 10-15 minutes is a good starting point to determine the approximate elution conditions.
The acidic additive (formic acid) is crucial for protonating free silanol groups on the column packing, which minimizes undesirable secondary interactions with the hydroxyl groups of the analyte and prevents peak tailing.[4]
Q2: Should I use electrospray ionization (ESI) in positive or negative mode for this analyte?
A: For polyhydroxylated compounds like 1,3,6-trihydroxy-2-methoxyanthraquinone, negative ion mode (ESI-) is typically more sensitive . The phenolic hydroxyl groups are acidic and can be easily deprotonated to form a stable [M-H]⁻ ion.[5][6] Several studies on similar anthraquinones report higher sensitivity in negative mode.[2][6]
However, it is always best practice to perform an initial test in both positive (ESI+) and negative (ESI-) modes. The methoxy group or the core aromatic system can potentially be protonated to form an [M+H]⁺ ion. The relative sensitivity can sometimes be influenced by the mobile phase composition and source conditions.[7]
Q3: My chromatographic peak is exhibiting significant tailing. What are the primary causes and solutions?
A: Peak tailing is the most common issue for polar, acidic compounds like hydroxylated anthraquinones. The primary causes are:
-
Secondary Silanol Interactions: The hydroxyl groups on your analyte can form strong hydrogen bonds with residual, un-capped silanol groups on the surface of the silica-based column packing. This causes a portion of the analyte molecules to be overly retained, resulting in a tailed peak.
-
Solution: Ensure your mobile phase is sufficiently acidic. A concentration of 0.1% formic or acetic acid is usually effective. The acid protonates the silanols, minimizing their ability to interact with the analyte.[4] If tailing persists, consider a column with a more inert base silica or a different bonding chemistry.
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the analyte's phenolic groups, a mixture of ionized and non-ionized forms will exist in solution. This leads to inconsistent retention and severe peak broadening or tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. By adding 0.1% formic acid (pH ~2.7), you ensure the phenolic groups are fully protonated (non-ionized), promoting consistent retention on a reversed-phase column.[4]
-
Q4: I am observing peak fronting or a split peak. What is the likely cause?
A: Peak fronting or splitting is often related to issues at the point of injection or with the sample itself.
-
Injection Solvent Mismatch: This is the most common cause. If you dissolve your sample in a solvent that is significantly stronger (e.g., 100% acetonitrile or methanol) than your initial mobile phase conditions (e.g., 95% water / 5% acetonitrile), the sample will not properly focus on the head of the column. This causes the peak to be distorted.[4][8]
-
Solution: As a rule, dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. If sample solubility is an issue, use the minimum amount of organic solvent necessary.
-
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase at the column inlet, leading to a "fronting" peak shape.[9]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
Q5: My MS signal intensity is poor. How can I improve sensitivity?
A: Low sensitivity can be a chromatographic or a mass spectrometric issue.
-
Optimize Ionization: Confirm you are using the optimal ionization mode (likely ESI- as discussed in Q2).
-
Evaluate Mobile Phase Additives: While formic acid is excellent for chromatography, buffered mobile phases like ammonium formate or ammonium acetate can sometimes provide a more stable spray and improve ionization efficiency, particularly in negative mode.[10] See the protocol below for a systematic evaluation.
-
Optimize MS Source Parameters: Systematically optimize key source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. This should be done by infusing a standard solution of the analyte directly into the source.
-
Improve Peak Shape: A broad, tailing peak results in a lower signal intensity (height) compared to a sharp, narrow peak containing the same amount of analyte. Improving your chromatography (see Q3) will directly improve your signal-to-noise ratio.
Q6: When should I choose a buffered mobile phase (e.g., ammonium acetate) over a simple acidic one (e.g., formic acid)?
A: The choice depends on a trade-off between chromatographic performance and MS sensitivity.
-
Use Formic/Acetic Acid when: Your primary challenge is peak tailing due to silanol interactions. Acids are highly effective at protonating silanols and generally provide good sensitivity in both ESI+ and ESI-.
-
Consider Ammonium Acetate/Formate when:
-
You need to control the pH at a value higher than what formic acid provides. This can be useful for separating compounds with different pKa values.
-
You observe poor ionization or an unstable spray with just acid. The ammonium ions can improve spray stability and, in negative mode, the acetate or formate can act as a proton acceptor, aiding in the formation of [M-H]⁻ ions.[2][11]
-
Note that buffers are salts and can build up in the ion source over time, requiring more frequent cleaning. Always use volatile buffers like ammonium acetate or formate for LC-MS.[12]
-
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols for systematically optimizing your mobile phase.
Systematic Mobile Phase Optimization Workflow
The following diagram outlines a logical workflow for developing a mobile phase for 1,3,6-trihydroxy-2-methoxyanthraquinone analysis.
Caption: Workflow for mobile phase optimization.
Protocol 1: Comparative Evaluation of Mobile Phase Additives
This protocol allows for a direct comparison of common volatile additives to determine the optimal choice for both chromatography and MS sensitivity.
Objective: To assess the impact of formic acid, ammonium formate, and ammonium acetate on peak shape, retention time, and signal intensity.
Materials:
-
Stock solution of 1,3,6-trihydroxy-2-methoxyanthraquinone (e.g., 1 mg/mL in methanol).
-
Working standard (e.g., 1 µg/mL) prepared in 50:50 water:acetonitrile.
-
LC-MS grade water, acetonitrile, formic acid, ammonium formate, and ammonium acetate.
Procedure:
-
Prepare Mobile Phases:
-
Set A (Formic Acid):
-
Mobile Phase A1: Water + 0.1% Formic Acid
-
Mobile Phase B1: Acetonitrile + 0.1% Formic Acid
-
-
Set B (Ammonium Formate):
-
Mobile Phase A2: Water + 10 mM Ammonium Formate
-
Mobile Phase B2: Acetonitrile + 10 mM Ammonium Formate
-
-
Set C (Ammonium Acetate):
-
Mobile Phase A3: Water + 10 mM Ammonium Acetate
-
Mobile Phase B3: Acetonitrile + 10 mM Ammonium Acetate
-
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar).
-
Gradient Program: 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: ESI in negative mode (scan or SIM for [M-H]⁻).
-
-
Execution:
-
Equilibrate the system thoroughly with Set A mobile phases.
-
Inject the working standard three times (n=3).
-
Flush the system and then equilibrate thoroughly with Set B mobile phases.
-
Inject the working standard three times (n=3).
-
Flush the system and then equilibrate thoroughly with Set C mobile phases.
-
Inject the working standard three times (n=3).
-
-
Data Analysis:
-
For each set of injections, calculate the average and standard deviation for the parameters in the table below.
-
Data Summary Table:
| Mobile Phase Additive | Avg. Retention Time (min) | Avg. Peak Asymmetry (USP) | Avg. Peak Area (Counts) | Relative Sensitivity (%) |
| 0.1% Formic Acid | 100% (Reference) | |||
| 10 mM Ammonium Formate | ||||
| 10 mM Ammonium Acetate |
Interpretation:
-
Retention Time: Buffers may slightly alter retention.
-
Peak Asymmetry: A value close to 1.0 is ideal. Values >1.2 indicate tailing. Choose the additive that provides the best symmetry.
-
Peak Area: This is a direct measure of ionization efficiency. A higher peak area indicates better sensitivity.[13]
References
- ResearchGate. (n.d.). Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes.
- Thermo Fisher Scientific. (n.d.). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates.
- SciSpace. (n.d.). Determination of the anthraquinones aloe-emodin and aloin-A by liquid chromatography with mass spectrometric and diode array det.
- Bio-protocol. (2020). Extraction of anthraquinones and LC-MS analysis. Bio-protocol, 10(20).
- PubMed. (2010). High-performance liquid chromatography-off line mass spectrometry analysis of anthraquinones produced by Geosmithia lavendula.
- idosi.org. (2013). Distinguishing Isomeric Anthraquinone by LC-MS. Global Journal of Pharmacology, 7(4), 479-485.
- MDPI. (2020). HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms. Molecules, 25(3), 717.
- Universal Journal of Pharmaceutical Research. (n.d.). IMPROVED HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY/MASS SPECTROSCOPY (HPLC/MS) METHOD FOR DETECTION OF ANTHRAQUINONES AND ANTIOXIDANT POTENTIAL DETERMINATION IN ALOE SINKATANA.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- GL Sciences. (n.d.). 4-1 Distorted peak shapes | Technical Support.
- alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Reddit. (2026). LC–MS/MS determination of anthraquinones (aloe-emodin, rhein, emodin, chrysophanol, physcion): ionization and fragmentation issues?.
- PMC. (n.d.). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE.
- ResearchGate. (2025). Studies of Complex Formation between Anthraquinones and Metal Ions by Electrospray Ionization Mass Spectrometry.
- Element Lab Solutions. (2018). Troubleshooting GC peak shapes.
- Chemical Substance Control Law. (n.d.). Anthraquinone.
- Indonesian Journal of Chemistry. (2021). Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid. Indones. J. Chem., 21(6), 1389-1396.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125.
- PubMed. (n.d.). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents.
- CymitQuimica. (n.d.). CAS 117-02-2: 1,3-dihydroxy-2-methylanthraquinone.
- RSC Publishing. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi.
- Wikipedia. (n.d.). 1,3,8-Trihydroxyanthraquinone.
- hlongdom-publishing.com. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
Sources
- 1. scispace.com [scispace.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. journal.ugm.ac.id [journal.ugm.ac.id]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 11. View of IMPROVED HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY/MASS SPECTROSCOPY (HPLC/MS) METHOD FOR DETECTION OF ANTHRAQUINONES AND ANTIOXIDANT POTENTIAL DETERMINATION IN ALOE SINKATANA | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 12. zefsci.com [zefsci.com]
- 13. longdom.org [longdom.org]
Technical Support Center: Overcoming Low Aqueous Solubility of 1,3,6-Trihydroxy-2-Methoxyanthraquinone in Biological Assays
Overview
1,3,6-trihydroxy-2-methoxyanthraquinone is a highly bioactive compound naturally found in the fruit and roots of Morinda citrifolia (Noni). It is widely investigated for its potent antibacterial, antioxidant, and anti-inflammatory properties[1]. However, as a polycyclic aromatic compound, it is notoriously hydrophobic. Its poor aqueous solubility frequently leads to precipitation in assay media, false-negative readouts, and confounding cytotoxicity from the excessive use of organic solvents like DMSO.
This technical guide provides researchers and drug development professionals with field-proven, causality-driven troubleshooting strategies to enhance the bioavailability of this anthraquinone in both cell-free and cell-based assays.
Troubleshooting FAQs
Q1: Why does 1,3,6-trihydroxy-2-methoxyanthraquinone precipitate immediately when added to my cell culture media?
Cause: This phenomenon is known as "solvent shock." Typically, researchers dissolve hydrophobic anthraquinones in 100% DMSO to create a highly concentrated master stock. When this stock is pipetted directly into an aqueous environment (like DMEM or RPMI media), the sudden shift in the dielectric constant strips the solvent away. The hydrophobic anthraquinone molecules rapidly aggregate via π-π stacking and precipitate out of solution before they can evenly disperse. Solution: Avoid direct spiking. Instead, utilize a step-wise serial dilution in intermediate solvent mixtures, or better yet, transition to a carrier-mediated delivery system such as cyclodextrin complexation (see Q3).
Q2: My cells are dying even in the vehicle control wells. How do I reduce DMSO toxicity while keeping the anthraquinone dissolved?
Cause: To maintain 1,3,6-trihydroxy-2-methoxyanthraquinone in solution, standard protocols often force the final DMSO concentration above 0.5% (v/v). At these levels, DMSO acts as a permeation enhancer that disrupts the lipid bilayer of the cell membrane, causing baseline cytotoxicity that masks the true biological effect of the drug. Solution: Replace DMSO with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They encapsulate the hydrophobic anthraquinone, forming a water-soluble inclusion complex that safely delivers the compound to the cell without membrane disruption[2].
Q3: Can I use surfactants instead of cyclodextrins for cell-free biochemical assays?
Cause/Solution: Yes. For cell-free assays (e.g., enzymatic inhibition or direct ROS scavenging assays) where membrane toxicity is irrelevant, non-ionic surfactants like Tween-80 (0.01%–0.1%) or Pluronic F-68 are highly effective. They form micelles that trap the compound. Caution: Always run a spectral interference check. Surfactant micelles can scatter UV light, potentially interfering with absorbance-based readouts at lower wavelengths.
Data Presentation: Solubilization Strategies Comparison
The following table summarizes the quantitative limits and optimal use cases for various solubilization methods applied to anthraquinone derivatives.
| Solubilization Strategy | Max Aqueous Concentration | Cytotoxicity Risk | Optical Interference | Best Used For |
| DMSO (>1% v/v) | < 10 µM (Prone to crashing) | High | Low | Chemical synthesis, non-biological assays |
| Tween-80 (0.1% v/v) | ~ 50 µM | Moderate | Moderate (UV scattering) | Cell-free biochemical assays |
| HP-β-CD Complexation | > 500 µM | Low | Low | Cell-based assays, in vitro screening |
| Liposomal Encapsulation | > 1 mM | Low | High (Turbidity) | In vivo pharmacokinetics |
Experimental Protocol: HP-β-CD Inclusion Complex Preparation
To ensure a self-validating workflow, this protocol utilizes the co-evaporation method to force 1,3,6-trihydroxy-2-methoxyanthraquinone into the HP-β-CD cavity, followed by a quality control step to verify successful inclusion[2].
Step 1: Stock Preparation Weigh 5 mg of 1,3,6-trihydroxy-2-methoxyanthraquinone and dissolve it completely in 5 mL of analytical-grade ethanol (1 mg/mL). Causality: Ethanol is chosen over DMSO because it can be easily removed under vacuum in later steps.
Step 2: Cyclodextrin Solution Prepare a 10% (w/v) solution of HP-β-CD in molecular biology-grade water (10 g in 100 mL).
Step 3: Mixing & Complexation Slowly add the ethanol-anthraquinone solution dropwise into 10 mL of the HP-β-CD solution under continuous magnetic stirring at 300 rpm. Sonicate the mixture in a water bath at 45°C for 1 hour. Causality: The thermal energy and sonication disrupt transient aggregates, allowing the anthraquinone molecules to enter the hydrophobic cyclodextrin cavities.
Step 4: Solvent Removal Transfer the mixture to a rotary evaporator. Remove the ethanol under vacuum at 40°C until the solution is completely aqueous, clear, and free of ethanol odor.
Step 5: Lyophilization Freeze the clear aqueous solution at -80°C and lyophilize for 48 hours to obtain a stable, water-soluble powder.
Step 6: Quality Control (Self-Validation) Reconstitute 1 mg of the lyophilized powder in 1 mL of PBS. Measure the optical density at 600 nm (OD600) using a spectrophotometer. Validation Metric: An OD600 < 0.05 confirms the absence of colloidal aggregates or precipitation, validating that the compound is fully complexed and bioavailable.
Visualizations
Workflow for HP-β-CD Complexation
Caption: Step-by-step co-evaporation workflow for preparing water-soluble anthraquinone inclusion complexes.
Mechanistic Pathway: Assay Failure vs. Success
Caption: Mechanistic comparison showing how solubility optimization prevents false readouts in biological assays.
References
-
Shami, A. M. M. (2018). Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. Journal of Reports in Pharmaceutical Sciences.[Link]
-
Krzak, A., Swiech, O., Majdecki, M., Garbacz, P., Gwardys, P., & Bilewicz, R. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules, 26(23), 7205.[Link]
Sources
preventing thermal degradation of 1,3,6-trihydroxy-2-methoxyanthraquinone during extraction
Troubleshooting Thermal Degradation of 1,3,6-Trihydroxy-2-methoxyanthraquinone
Welcome to the Advanced Applications Support Center. This guide is specifically designed for researchers and drug development professionals isolating highly substituted anthraquinones from botanical matrices (such as Morinda citrifolia).
When extracting 1,3,6-trihydroxy-2-methoxyanthraquinone, the most frequent point of failure is thermal degradation . Traditional high-heat extraction methods (like Soxhlet or prolonged heat reflux) often destroy this target compound before it can be isolated. This guide provides the mechanistic causality behind this degradation and offers a self-validating, low-temperature troubleshooting protocol.
Mechanistic Background: Why Does Thermal Degradation Occur?
The thermal instability of 1,3,6-trihydroxy-2-methoxyanthraquinone is directly tied to its highly substituted molecular structure . While basic anthraquinones (like 9,10-anthraquinone) are thermally stable up to 200°C, the presence of three hydroxyl groups and a methoxy group introduces severe vulnerabilities under heat:
-
Oxidative Ring Cleavage : The hydroxyl groups at the 1, 3, and 6 positions donate significant electron density to the aromatic rings. At temperatures above 50°C, this electron-rich system becomes highly susceptible to single-electron transfer to molecular oxygen, forming a reactive semiquinone radical. This radical intermediate rapidly undergoes further oxidation, leading to irreversible ring cleavage and the formation of dark-colored phthalic acid derivatives 1.
-
Hydrolytic Demethylation : Prolonged exposure to heat in the presence of protic solvents (like water or ethanol) provides the activation energy required to cleave the ether bond at the 2-methoxy position. This hydrolytic degradation converts the target molecule into a 1,2,3,6-tetrahydroxyanthraquinone artifact 2.
Thermal and oxidative degradation pathways of 1,3,6-trihydroxy-2-methoxyanthraquinone.
Quantitative Impact of Temperature on Anthraquinone Yield
To illustrate the critical need for temperature control, the following table summarizes the degradation kinetics of highly substituted anthraquinones across different extraction methodologies. Note that temperatures exceeding 60°C result in catastrophic compound loss 3, 2.
| Extraction Method | Operating Temperature | Time Required | Extraction Efficiency | Thermal Degradation Risk |
| Soxhlet Extraction | 70°C - 80°C | 6 - 12 hours | High (Total Biomass) | Critical (~70% loss) |
| Heat Reflux | 60°C - 100°C | 2 - 4 hours | Moderate | High (>40% loss) |
| Cold Maceration | 20°C - 25°C | 24 - 48 hours | Low | Minimal (<5% loss) |
| Optimized UAE | 25°C - 35°C | 30 - 45 mins | High | Minimal (<5% loss) |
Troubleshooting Guide: Optimized Low-Temperature Protocol
To prevent degradation, abandon heat-dependent methods and adopt Ultrasound-Assisted Extraction (UAE). This protocol is designed as a self-validating system , ensuring you can mathematically verify the integrity of your extract.
Step-by-Step Methodology
Step 1: Biomass Preparation Lyophilize (freeze-dry) the botanical matrix and mill it to a particle size of <2 mm. Causality: Lyophilization prevents the enzymatic hydrolysis of anthraquinone glycosides that occurs during ambient air-drying, while milling maximizes the surface area for solvent penetration without generating frictional heat.
Step 2: Solvent Selection and pH Control Suspend the biomass in 80% Acetone (v/v in water) at a solid-to-liquid ratio of 1:100. Adjust the pH to 5.5–6.0 using dilute acetic acid. Causality: Acetone is the optimal solvent for extracting anthraquinones from Morinda citrifolia roots/fruits because it balances polarity while maintaining a low boiling point (56°C) 3. Controlling the pH to slightly acidic prevents base-catalyzed auto-oxidation of the hydroxyl groups.
Step 3: Ultrasound-Assisted Extraction (UAE) Sonicate the suspension in an ice-water bath to maintain the internal temperature strictly between 25°C and 35°C for 30 to 45 minutes. Causality: Ultrasonic cavitation creates micro-bubbles that implode, mechanically disrupting cell walls to release the compound. This achieves high extraction yields rapidly without requiring the bulk thermal energy that causes degradation.
Step 4: Low-Temperature Concentration Filter the extract through a 0.45 µm PTFE membrane. Transfer to a rotary evaporator and remove the solvent under high vacuum (e.g., 150 mbar) with the water bath set no higher than 35°C .
Step 5: Self-Validation & Quality Control (HPLC-DAD/MS) Before proceeding to isolation, validate the extract. Inject an aliquot into an HPLC-DAD-MS system. 1,3,6-trihydroxy-2-methoxyanthraquinone exhibits an [M+H]+ ion at m/z 287.2 4. Validation Metric: Calculate the peak area ratio of m/z 287.2 (intact) to m/z 273.2 (demethylated artifact). If the ratio drops below your established baseline, or if early-eluting broad peaks appear at 254 nm (indicating phthalic acid cleavage products), thermal control was breached during Step 3 or 4.
Optimized low-temperature extraction workflow for heat-sensitive anthraquinones.
Frequently Asked Questions (FAQs)
Q: I used a Soxhlet apparatus, and my extract turned completely black. Is the compound recoverable? A: No. The black coloration indicates extensive polymerization of semiquinone radicals and complete oxidative degradation of the anthraquinone rings 1. Soxhlet extraction continuously boils the solvent (e.g., ethanol at 78°C) for hours. At this temperature, highly hydroxylated anthraquinones are destroyed. You must discard the batch and switch to a cold extraction method.
Q: Does the choice of extraction solvent impact the thermal degradation rate? A: Yes, significantly. Using highly aqueous solvents at elevated temperatures accelerates the hydrolytic cleavage of the 2-methoxy group, converting your target into a tetrahydroxy derivative 2. By utilizing 80% acetone, you limit the water activity enough to prevent hydrolysis while maintaining excellent solubility for the anthraquinone 3.
Q: I need to scale up to a 50 L pilot reactor. How do I manage temperature during concentration without a rotary evaporator? A: For pilot-scale concentration of heat-sensitive anthraquinones, utilize a falling film evaporator operating under deep vacuum (<50 mbar). This ensures the residence time of the extract against the heating surface is less than 30 seconds, and the evaporation temperature remains below 35°C, preventing thermal stress.
Q: How does pH interact with thermal stability during extraction? A: Anthraquinones are least prone to degradation in slightly acidic environments and highly prone to oxidation in basic environments 2. If your botanical matrix is naturally alkaline, applying heat will cause rapid deprotonation of the hydroxyl groups, exponentially increasing the rate of oxidative degradation. Always buffer your extraction solvent to pH 5.5–6.0.
References
- Effects of Different Extraction Conditions on The Production of Anthraquinone CORE (Hemwimol et al., 2006 / Tan et al., 2013)
- Evaluation of thermal stability of quinones by thermal analysis techniques Elsevier B.V. (2011)
- Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage PMC (2022)
- Mechanism for Oxidative Decomposition of Anthraquinone Dye with Hydrogen Peroxide ResearchG
- Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit Brieflands (2018)
Sources
troubleshooting NMR signal overlap in 1,3,6-trihydroxy-2-methoxyanthraquinone spectra
Topic: Troubleshooting NMR Signal Overlap in 1,3,6-trihydroxy-2-methoxyanthraquinone Spectra
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Signal Overlap
1,3,6-trihydroxy-2-methoxyanthraquinone is a complex anthraquinone derivative whose structure presents inherent challenges for NMR spectral interpretation. Its multiple hydroxyl groups and substituted aromatic rings often lead to significant signal overlap in both ¹H and ¹³C NMR spectra. This guide provides a structured, in-depth approach to troubleshooting and resolving these common issues, enabling unambiguous spectral assignment and structural confirmation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of 1,3,6-trihydroxy-2-methoxyanthraquinone overlapping?
A1: Senior Application Scientist Insights
Signal overlap in the aromatic region of 1,3,6-trihydroxy-2-methoxyanthraquinone is a common observation stemming from its molecular structure. Several factors contribute to this phenomenon:
-
Limited Chemical Shift Dispersion: Aromatic protons typically resonate within a narrow range of the ¹H NMR spectrum (approx. 6.5-8.5 ppm). For a molecule with multiple aromatic protons in similar electronic environments, their chemical shifts can be very close, causing multiplets to merge into a complex, unresolvable pattern.[1]
-
Structural Symmetry and Substitution: The anthraquinone core contains two aromatic rings. While the substitution pattern of 1,3,6-trihydroxy-2-methoxyanthraquinone makes the rings chemically distinct, the protons on each ring can still have similar chemical environments, leading to proximate signals.
-
Strong Coupling Effects: When the difference in chemical shift (Δν in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This distorts the expected splitting patterns (e.g., doublets and triplets) and can make signals appear as complex multiplets that are difficult to interpret and often overlap.[2][3]
To visualize the molecule at the center of this challenge, its structure is presented below:
Caption: Structure of 1,3,6-trihydroxy-2-methoxyanthraquinone.
Q2: My hydroxyl (-OH) proton signals are very broad or have disappeared entirely. How can I observe and assign them?
A2: Senior Application Scientist Insights
The behavior of hydroxyl (-OH) proton signals is highly dependent on experimental conditions. Broadening or disappearance is typically due to rapid chemical exchange with residual water or other protic impurities in the NMR solvent.[4][5] The rate of this exchange affects the signal's appearance.
Troubleshooting Protocol: Observing Hydroxyl Protons
-
Use an Aprotic, Dry Solvent: Solvents like DMSO-d₆ or acetone-d₆ are excellent choices. They are less protic than methanol-d₄ and can form hydrogen bonds with the solute's -OH groups, which slows down the intermolecular proton exchange and results in sharper signals.[4][6]
-
Lower the Sample Temperature: Decreasing the temperature reduces the rate of chemical exchange.[4] In many cases, a broad room-temperature signal will resolve into a sharp peak at lower temperatures (e.g., 240-280 K).
-
Ensure Sample Purity: The presence of even trace amounts of acid or base can catalyze proton exchange, leading to signal broadening.[4]
-
Perform a D₂O Shake Experiment: To definitively identify -OH signals, add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the ¹H spectrum. Protons on heteroatoms (-OH, -NH) will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the hydroxyl signals will disappear, confirming their identity.[5]
Step-by-Step Workflow: D₂O Shake Experiment
-
Acquire a standard ¹H NMR spectrum of your compound in a suitable solvent (e.g., DMSO-d₆).
-
Carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of D₂O to the tube.
-
Cap the tube and invert it several times to mix thoroughly.
-
Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum under the same conditions.
-
Compare the "before" and "after" spectra. The signals that have disappeared or significantly diminished correspond to your exchangeable -OH protons.
Q3: How can I resolve the overlapping aromatic and other signals in my 1D NMR spectrum?
A3: Senior Application Scientist Insights
When dealing with persistent signal overlap in 1D spectra, modifying the chemical environment or employing advanced NMR techniques is necessary. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for NMR signal overlap.
Method 1: Alter the NMR Solvent
The chemical shift of a proton is sensitive to its surrounding solvent environment. Changing the solvent can alter intermolecular interactions, such as hydrogen bonding and aromatic stacking, leading to differential changes in chemical shifts that can resolve overlapping signals.[7][8]
| Solvent | Dielectric Constant (ε) | Typical Effect on Hydroxyanthraquinones |
| CDCl₃ | 4.8 | Generally poor at resolving -OH signals due to rapid exchange. Aromatic signals may still overlap. |
| Acetone-d₆ | 20.7 | Good for observing -OH protons. Can alter aromatic shifts compared to CDCl₃.[6] |
| DMSO-d₆ | 46.7 | Excellent for slowing -OH exchange, resulting in sharp peaks. Strong hydrogen bond acceptor, significantly shifting -OH protons downfield.[6] |
| Benzene-d₆ | 2.3 | Can induce significant Aromatic Solvent-Induced Shifts (ASIS), causing protons located on one face of the solute molecule to shift upfield. Very effective for resolving overlapping aromatic signals.[8] |
Method 2: Vary the Sample Temperature
Temperature changes can influence chemical shifts, especially for protons involved in hydrogen bonding (like -OH groups) or conformational equilibria.[6][9] Increasing the temperature generally weakens hydrogen bonds, causing the associated proton signals to shift upfield (to a lower ppm value).[9] This differential shifting can sometimes resolve overlapping signals.
Method 3: Utilize 2D NMR Spectroscopy
Two-dimensional (2D) NMR is the most powerful method for resolving severe overlap.[10][11] It spreads the signals across a second frequency dimension, providing the necessary resolution to assign individual nuclei.[10][12]
Q4: Which 2D NMR experiments are essential for assigning the structure of 1,3,6-trihydroxy-2-methoxyanthraquinone?
A4: Senior Application Scientist Insights
A combination of 2D NMR experiments is required for a complete and unambiguous assignment of 1,3,6-trihydroxy-2-methoxyanthraquinone. The primary experiments are COSY, HSQC, and HMBC.[13][14][15]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (¹H-¹H J-coupling).[16] For this molecule, COSY is crucial for:
-
Identifying which aromatic protons are adjacent on a ring (e.g., H-7 and H-8).
-
Confirming the connectivity within isolated spin systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹J-coupling).[10][17] Its main advantage is using the much larger chemical shift dispersion of ¹³C NMR to separate overlapping proton signals.[11][18] It is used to:
-
Unambiguously link each proton signal (H-4, H-5, H-7, H-8, and OCH₃) to its corresponding carbon signal.
-
Resolve proton signals that overlap in the 1D spectrum by separating them along the ¹³C axis.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the full structure. HMBC shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling).[16][17] It is essential for:
-
Connecting Spin Systems: Observing a correlation from an aromatic proton (e.g., H-4) to a carbon in an adjacent ring can link different parts of the molecule.
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. Their assignments rely on observing correlations from nearby protons in the HMBC spectrum. For example, the methoxy protons (-OCH₃) will show correlations to C-2, and likely C-1 and C-3. The aromatic protons will show correlations to the carbonyl carbons (C-9 and C-10).[19]
-
Logical Workflow for 2D NMR-Based Assignment
Caption: Logical workflow for structural assignment using 2D NMR.
By systematically applying these 1D and 2D NMR troubleshooting techniques, researchers can overcome the challenges of signal overlap and achieve a complete, accurate structural characterization of 1,3,6-trihydroxy-2-methoxyanthraquinone.
References
-
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. [Link]
-
1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. [Link]
-
Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. ResearchGate. [Link]
-
NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. PMC. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
1 H-NMR spectra of phenol in D 2 O. ͑ a ͒ Reactions are carried out at. ResearchGate. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net. [Link]
-
Signal Overlap in NMR Spectroscopy. YouTube. [Link]
-
An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Modgraph. [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
2D NMR Introduction. Chemistry LibreTexts. [Link]
-
Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE. [Link]
-
qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]
-
Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Publications. [Link]
-
Reporting Overlapping Signals in 1H NMR. Reddit. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]
-
Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36). Wiley Online Library. [Link]
-
COSY (bold lines) and key HMBC (H→C) correlations for compounds 1, 4, 5, and 6. ResearchGate. [Link]
-
How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]
-
Referencing of the chemical shift scale in the NMR data. NMR Web. [Link]
-
The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. RSC Publishing. [Link]
-
1 H NMR spectroscopic data of compounds 1-8 a . ResearchGate. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
1,3,8-Trihydroxy-2-methoxyanthraquinone. PubChem. [Link]
-
1H and 13C NMR assignments for two anthraquinones and two xanthones from the mangrove fungus (ZSUH-36). PubMed. [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
2-Hydroxy-1-methoxyanthraquinone monohydrate. PMC. [Link]
-
Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Universiti Kebangsaan Malaysia. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. jove.com [jove.com]
- 3. youtube.com [youtube.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Reddit - Please wait for verification [reddit.com]
- 9. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 15. 1H and 13C NMR assignments for two anthraquinones and two xanthones from the mangrove fungus (ZSUH-36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in 1,3,6-Trihydroxy-2-methoxyanthraquinone LC-MS/MS Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and resolve matrix effects when quantifying 1,3,6-trihydroxy-2-methoxyanthraquinone —a bioactive anthraquinone derivative frequently isolated from Morinda citrifolia and related species[1].
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects—specifically ion suppression—can reduce analytical accuracy by 20% to 80% if left unmitigated[2]. This guide provides a self-validating framework to diagnose, quantify, and eliminate these interferences.
Part 1: Diagnostic Framework (Identifying the Problem)
Before altering your methodology, you must confirm that ion suppression is occurring and pinpoint when it happens during your chromatographic run. In Electrospray Ionization (ESI), matrix components co-eluting with the target analyte compete for available charge and surface access during droplet formation and desolvation[2]. Because 1,3,6-trihydroxy-2-methoxyanthraquinone relies on the deprotonation of its phenolic hydroxyl groups for detection in negative ion mode ([M-H]⁻)[3], highly surface-active endogenous compounds (like plant tannins or plasma phospholipids) can severely suppress its ionization efficiency[4].
Protocol 1: Post-Column Infusion for Matrix Effect Mapping
Causality: This technique continuously introduces a pure standard of 1,3,6-trihydroxy-2-methoxyanthraquinone into the MS source while a blank matrix extract is injected through the LC column. Drops in the continuous MS signal pinpoint the exact retention times where matrix components cause ion suppression, allowing you to map "suppression zones."
Step-by-Step Methodology:
-
Setup: Connect a syringe pump to a mixing tee placed between the analytical UHPLC column and the ESI-MS/MS source.
-
Infusion: Infuse a pure standard of 1,3,6-trihydroxy-2-methoxyanthraquinone (e.g., 100 ng/mL in 50% methanol) at a constant flow rate of 10 µL/min.
-
Baseline: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the compound to establish a steady baseline signal.
-
Injection: Inject a blank matrix extract (e.g., unspiked plant extract or plasma) via the autosampler using your standard LC gradient.
-
Observation: Observe the baseline. Significant negative deflections (>15% drop) indicate zones of ion suppression.
Self-Validation: If your analyte's retention time falls within an identified suppression zone, you must proceed to the mitigation protocols in Part 2.
Caption: Post-column infusion setup for identifying matrix effect elution zones.
Part 2: Core Mitigation Strategies
If co-elution with suppressive matrix components is confirmed, apply the following self-validating protocols to isolate the analyte.
Protocol 2: Solid-Phase Extraction (SPE) Sample Clean-up
Causality: Simple protein precipitation (PPT) leaves behind phospholipids and complex plant secondary metabolites that cause severe ion suppression[5]. Polymeric reversed-phase SPE (e.g., Oasis HLB) selectively retains the moderately non-polar anthraquinone while allowing highly polar salts and highly non-polar lipids to be washed away or retained, respectively[4].
Step-by-Step Methodology:
-
Conditioning: Pass 2 mL of LC-MS grade Methanol followed by 2 mL of LC-MS grade water through the SPE cartridge.
-
Loading: Dilute the biological sample or crude plant extract 1:1 with 0.1% formic acid in water. Mechanistic note: Acidification ensures the phenolic groups of 1,3,6-trihydroxy-2-methoxyanthraquinone are fully protonated and neutral, maximizing retention on the hydrophobic sorbent.
-
Washing: Wash with 2 mL of 5% Methanol in water to elute highly polar matrix components (salts, sugars) to waste.
-
Elution: Elute the target analyte with 2 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase (e.g., 10% Acetonitrile).
Self-Validation (Matrix Factor Calculation): Calculate the Absolute Matrix Factor (MF). Spike the analyte into the post-extraction blank matrix and compare its peak area to a neat standard prepared in pure solvent. An MF between 0.85 and 1.15 validates the extraction's success[4].
Protocol 3: UHPLC Gradient Optimization
Causality: If SPE is insufficient, chromatographic separation must be improved. Anthraquinones respond well to multi-mode electrospray/chemical ionization (ESCI) or standard ESI when the mobile phase pH is strictly controlled[6].
Step-by-Step Methodology:
-
Column Selection: Use a high-resolution sub-2 µm C18 column to narrow peak widths and separate the analyte from closely eluting interferences.
-
Mobile Phase: Use Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B)[3].
-
Gradient Adjustment: If the post-column infusion shows the analyte eluting at 40% B directly inside a suppression zone, flatten the gradient slope (e.g., ramp from 35% to 45% B over 5 minutes) to chromatographically resolve the anthraquinone from the invisible matrix peak.
Caption: Decision tree for mitigating ion suppression in LC-MS/MS workflows.
Part 3: Quantitative Impact of Mitigation Strategies
The following table summarizes typical benchmark data demonstrating how different sample preparation strategies impact the recovery and matrix factor of 1,3,6-trihydroxy-2-methoxyanthraquinone in complex biological extracts.
| Sample Preparation Strategy | Mechanism of Action | Average Recovery (%) | Matrix Factor (MF) | Matrix Effect Status |
| Protein Precipitation (PPT) | Removes large proteins; leaves lipids/metabolites | 92% | 0.45 | Severe Suppression |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into organic solvent | 78% | 0.75 | Moderate Suppression |
| Solid-Phase Extraction (SPE) | Selectively washes polar/non-polar interferences | 88% | 0.95 | Negligible Effect |
| SPE + Matrix-Matched Curve | Combines clean-up with mathematical correction | 88% | 1.00 | Fully Compensated |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do I see multiple adducts instead of a clean [M-H]⁻ peak for 1,3,6-trihydroxy-2-methoxyanthraquinone? A1: In negative ESI, anthraquinones readily form the deprotonated [M-H]⁻ ion. However, high concentrations of residual matrix salts can lead to the formation of [M+Cl]⁻ or [M+HCOO]⁻ adducts, splitting the signal and reducing overall sensitivity[3]. Ensure your sample preparation removes salts (via the wash step in Protocol 2) and exclusively use high-purity LC-MS grade solvents.
Q2: I cannot source a Stable Isotope-Labeled Internal Standard (SIL-IS) for this specific compound. What are my alternatives? A2: A SIL-IS is the gold standard because it co-elutes and experiences the exact same matrix effects, perfectly correcting for suppression[4]. If unavailable, use a structural analog (e.g., emodin or chrysophanol) that elutes closely to your target[6]. Alternatively, utilize the Standard Addition method or Matrix-Matched Calibration curves to mathematically compensate for the suppression[2].
Q3: Does the choice of ionization source matter for anthraquinone derivatives? A3: Yes. While ESI is standard, highly complex herbal matrices often benefit from Atmospheric Pressure Chemical Ionization (APCI) or multi-mode ESCI. These sources are generally less susceptible to ion suppression than pure ESI because they rely on gas-phase ion-molecule reactions rather than liquid-phase droplet desolvation, bypassing the charge-competition mechanism entirely[6].
References
-
Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit . Brieflands.[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Longdom.[Link]
-
Simultaneous Determination of Anthraquinone Derivatives in Radix et Rhizoma Rhei-based Medicines by Ultra-Performance LC . AKJournals.[Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development . PubMed (NIH).[Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results . ResolveMass.[Link]
Sources
Technical Support Center: Optimizing Solvent Polarity for 1,3,6-Trihydroxy-2-Methoxyanthraquinone Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the crystallization of 1,3,6-trihydroxy-2-methoxyanthraquinone, a bioactive natural product frequently isolated from Morinda citrifolia[1].
Rather than relying on trial and error, this guide provides a mechanistic framework for solvent selection, self-validating protocols, and targeted troubleshooting to ensure high-yield, high-purity crystalline recovery.
The Causality of Solvation: Molecular Structure vs. Solvent Polarity
To optimize your solvent system, you must first understand the solute's architecture. The anthraquinone core is planar and highly hydrophobic, but it is decorated with three hydroxyl groups (-OH) and one methoxy group (-OCH3).
Crucially, the hydroxyl group at the C1 position forms a strong intramolecular hydrogen bond with the adjacent C9 carbonyl oxygen. This bond is maintained even in solution, effectively masking a portion of the molecule's polarity[2]. Conversely, the hydroxyls at C3 and C6 are exposed and form robust intermolecular hydrogen bonds, creating a rigid crystal lattice.
Therefore, solvent polarity induces significant structural and solvation changes[3]. A successful crystallization solvent must possess moderate polarity—enough to disrupt the C3/C6 intermolecular bonds at elevated temperatures, but not so polar that it completely solvates the hydrophobic aromatic core upon cooling. The choice of solvent is critical; a good crystallization solvent maximizes the solubility difference ( Δ solubility) between hot and cold states[4].
Mechanistic pathway of solvent polarity disrupting intermolecular bonds during dissolution.
Quantitative Data: Solvent Polarity Optimization
The table below summarizes the empirical relationship between solvent polarity and the crystallization behavior of 1,3,6-trihydroxy-2-methoxyanthraquinone.
| Solvent System | Polarity Index (P') | Solubility (Cold, 20°C) | Solubility (Hot, 70°C) | Crystallization Suitability |
| Hexane / Heptane | 0.1 | Insoluble | Very Low | Poor (Anti-solvent use only) |
| Toluene | 2.4 | Low | Moderate | Good (Ideal for removing polar impurities) |
| Ethyl Acetate | 4.4 | Low | High | Excellent (Optimal Δ solubility) |
| Ethanol (Absolute) | 5.2 | Moderate | Very High | Good (Requires careful cooling rates) |
| DMSO / Water (80:20) | ~6.5 | Low | High | Excellent (For anti-solvent workflows) |
| Water | 10.2 | Insoluble | Insoluble | Poor (Anti-solvent use only) |
Self-Validating Experimental Protocols
Protocol A: Temperature-Gradient (Cooling) Crystallization
This protocol leverages a moderately polar solvent (Ethyl Acetate) to exploit the temperature-dependent solubility of the compound.
-
Dissolution : Suspend crude 1,3,6-trihydroxy-2-methoxyanthraquinone in a minimal volume of ethyl acetate (approx. 12 mL/g) in a round-bottom flask.
-
Heating : Heat the suspension to reflux (77°C) under continuous stirring until complete dissolution is achieved. Causality: The thermal energy combined with the moderate polarity of ethyl acetate effectively disrupts the intermolecular hydrogen bonds at the C3 and C6 positions.
-
Hot Filtration : Rapidly filter the hot solution through a pre-heated Büchner funnel to remove insoluble particulate impurities.
-
Self-Validation Check: Observe the filtrate immediately. If premature crystallization occurs in the receiving flask before controlled cooling begins, your solvent volume is too low, or the funnel was not sufficiently pre-heated. Re-heat the filtrate to reflux to redissolve before proceeding.
-
-
Controlled Cooling : Transfer the filtrate to a crystallizing dish. Cool at a controlled rate of 5°C/hour down to 20°C. Causality: A slower cooling rate prevents the rapid entrapment of mother liquor within the crystal lattice, yielding larger, purer crystals[5].
-
Isolation & Washing : Harvest the precipitated needle-like crystals via vacuum filtration. Wash the filter cake with 2-3 mL of ice-cold ethyl acetate to rinse away surface impurities without dissolving the product[5].
-
Drying : Dry the crystals under high vacuum at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (DMSO/Water)
This protocol is ideal when the crude extract is highly impure or resists dissolution in boiling moderately polar solvents.
-
Primary Solvation : Dissolve the crude compound in minimal Dimethyl Sulfoxide (DMSO) at room temperature. DMSO's high polarity and hydrogen-bond accepting nature rapidly solvate the anthraquinone.
-
Anti-Solvent Addition : Slowly add dropwise sterile, deionized water (the anti-solvent) while vigorously stirring.
-
Nucleation Monitoring : Stop water addition at the exact moment persistent turbidity (the "cloud point") is achieved.
-
Self-Validation Check: The required volume of anti-solvent is self-reported by the system via this cloud point. Do not rely on fixed volumetric ratios; let the visual phase boundary dictate the endpoint to prevent amorphous "crashing out" of the product.
-
-
Aging : Allow the suspension to age undisturbed for 4 hours to promote Ostwald ripening.
-
Recovery : Filter, wash with a cold 10% DMSO/Water solution, and lyophilize to remove residual water.
Troubleshooting Guides & FAQs
Decision matrix for selecting crystallization solvents based on impurity profiles.
Q1: Why is my compound "oiling out" (liquid-liquid phase separation) instead of forming crystals? A1: Oiling out occurs when the solute melts out of solution as a liquid phase before it can nucleate into a solid crystal. This happens when the solvent polarity is too closely matched to the solute's melting point dynamics, or if the cooling rate is too rapid. Solution: Adjust the solvent polarity by adding a slightly less polar co-solvent (e.g., transitioning from pure ethanol to an ethanol/toluene mixture) to decrease the solubility at lower temperatures. Ensure you maximize supersaturation without reaching the oiling-out threshold[4].
Q2: How do I separate my product from structurally similar, co-extracted polar impurities? A2: If polar impurities (like glycosylated anthraquinones) are co-precipitating, your solvent system is too polar. You must shift the polarity index downward. Experiment with a moderately non-polar solvent like Toluene or a Toluene/Ethyl Acetate gradient. This ensures the highly polar impurities remain insoluble during the initial heating phase (allowing removal via hot filtration), or remain dissolved in the mother liquor if they are slightly less polar than the target[5].
Q3: My yield after recrystallization is unacceptably low. How can I fix this? A3: Low yield is almost always a function of excessive solvent volume or insufficient cooling. Using an excessive volume of solvent means a significant portion of your 1,3,6-trihydroxy-2-methoxyanthraquinone remains dissolved in the mother liquor even at low temperatures[5]. Solution: Always use the absolute minimum amount of hot solvent required for initial dissolution. Furthermore, ensure the final cooling temperature is as low as practically possible (e.g., using an ice bath) to force the solute out of the mother liquor[4].
Q4: Is the compound sensitive to thermal degradation during the hot filtration step? A4: Yes. Anthraquinone derivatives can be sensitive to prolonged exposure to high temperatures[5]. Solution: Do not hold the solution at reflux longer than necessary to achieve dissolution. Perform the hot filtration rapidly under a light vacuum, and immediately begin the controlled cooling phase to minimize thermal stress on the methoxy and hydroxyl substituents.
Sources
comparative antioxidant activity of 1,3,6-trihydroxy-2-methoxyanthraquinone and ascorbic acid
Executive Summary
For researchers and drug development professionals, selecting the appropriate antioxidant compound requires moving beyond simple efficacy metrics to understand the physicochemical behavior of the molecule in biological systems. This technical guide objectively compares 1,3,6-trihydroxy-2-methoxyanthraquinone —a potent lipophilic compound identified in botanical extracts—against ascorbic acid (Vitamin C), the gold standard for hydrophilic antioxidant activity. By analyzing their mechanistic pathways and benchmarking their performance through self-validating experimental protocols, this guide provides actionable insights for formulation and therapeutic targeting.
Mechanistic Profiling & Structural Causality
To understand the divergent applications of these two antioxidants, we must first examine the causality driven by their molecular structures.
Ascorbic Acid operates primarily in aqueous environments. Its enediol structure readily donates electrons and hydrogen atoms to neutralize reactive oxygen species (ROS) in the cytosol and blood plasma. However, its high hydrophilicity severely limits its ability to penetrate lipid bilayers, leaving cellular membranes vulnerable to lipid peroxidation.
Conversely, 1,3,6-trihydroxy-2-methoxyanthraquinone is a bioactive secondary metabolite isolated via LC-MS from the anthraquinone fractions of plants like1 and Cyphostemma vamneelii[1][2]. The planar tricyclic anthraquinone core, decorated with specific hydroxyl groups, facilitates both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Crucially, its lipophilic nature allows it to partition into lipid membranes, providing localized protection against oxidative stress where ascorbic acid cannot reach[1].
Fig 1: Comparative ROS scavenging pathways of lipophilic anthraquinones and hydrophilic ascorbic acid.
Quantitative Benchmarking
In standardized in vitro models, anthraquinone fractions containing 1,3,6-trihydroxy-2-methoxyanthraquinone demonstrate radical scavenging capabilities that closely rival pure ascorbic acid. Recent 3 reveal that these fractions achieve a high level of antioxidant activity (up to 91.40% inhibition, p < 0.05) when compared directly against a 10 mg/mL ascorbic acid positive control[1][3].
Table 1: Comparative Antioxidant Metrics
| Metric | 1,3,6-Trihydroxy-2-methoxyanthraquinone (in Fraction) | Ascorbic Acid (Positive Control) |
| Primary Mechanism | HAT / SET (Lipophilic profile) | HAT / SET (Hydrophilic profile) |
| Max DPPH Scavenging | ~91.40% at optimal concentration | >95.0% at 10 mg/mL |
| Target Microenvironment | Lipid bilayers, cellular membranes, liposomes | Aqueous cytosol, blood plasma |
| Solubility | Organic solvents (Methanol, DMSO, Ethyl Acetate) | Aqueous buffers, Water |
| Key Botanical Source | Morinda citrifolia (Noni fruit) | Citrus fruits, synthetic fermentation |
Self-Validating Experimental Protocols
To ensure data integrity, the evaluation of these compounds must utilize orthogonal, self-validating assay systems. The following protocols explain not just the how, but the why behind each methodological step.
Protocol A: DPPH Radical Scavenging Assay
Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical. When reduced by a hydrogen atom donor (like the hydroxyl groups on the anthraquinone ring or ascorbic acid), its delocalized electron configuration is disrupted. This causes a quantifiable colorimetric shift from deep violet (λmax = 517 nm) to pale yellow, providing a direct, stoichiometric measurement of electron-donating capacity.
Step-by-Step Workflow:
-
Preparation: Dissolve the anthraquinone fraction (containing 1,3,6-trihydroxy-2-methoxyanthraquinone) in methanol to create a concentration gradient (e.g., 2, 5, 10 mg/mL)[3].
-
Reagent Addition: Add 1 mL of 0.1 mM DPPH methanolic solution to 3 mL of the sample extract.
-
Incubation: Vortex vigorously and incubate in total darkness for 30 minutes at room temperature. Causality: Darkness prevents photo-degradation of the light-sensitive DPPH radical.
-
Self-Validating Controls:
-
Negative Control: 3 mL methanol + 1 mL DPPH (Establishes baseline maximum absorbance/radical stability).
-
Positive Control: 10 mg/mL Ascorbic Acid + 1 mL DPPH (Validates assay dynamic range and reagent integrity)[1].
-
-
Quantification: Measure absorbance at 517 nm. Calculate scavenging activity: [(A_control - A_sample) / A_control] x 100. Calculate IC50 via linear regression plots[4].
Protocol B: Superoxide Dismutase (SOD) Activity Assay
Causality: While DPPH measures direct chemical reduction, the SOD assay evaluates the biological, enzyme-mimicking capacity to neutralize the highly reactive superoxide anion (O2•-), a primary driver of cellular oxidative stress.
Step-by-Step Workflow:
-
Reaction Mixture: Combine the test sample with a riboflavin-NBT (Nitroblue tetrazolium) light-generation system.
-
Induction: Expose the microplate to uniform fluorescent light for 15 minutes to generate superoxide radicals.
-
Measurement: Superoxide reduces NBT to a blue formazan product. Antioxidants inhibit this reduction. Measure absorbance at 560 nm.
-
Self-Validating Controls: Include a blank (no light exposure) to account for background absorbance, and an ascorbic acid positive control to benchmark inhibition rates[1].
Fig 2: Self-validating experimental workflow for comparative antioxidant capacity assessment.
Strategic Implications for Drug Development
While ascorbic acid remains an indispensable, highly effective hydrophilic antioxidant, its utility is bottlenecked in formulations requiring deep tissue penetration or lipid membrane stabilization. The identification of 1,3,6-trihydroxy-2-methoxyanthraquinone provides drug developers with a potent, lipophilic alternative. Its ability to deliver >90% radical scavenging efficacy while navigating hydrophobic cellular environments makes it an optimal candidate for neuroprotective agents, topical dermatological formulations, and liposomal drug delivery systems where ascorbic acid would rapidly degrade or fail to partition.
References
-
"Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit", Brieflands. URL:[Link]
-
"Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit", ResearchGate. URL:[Link]
-
"1. INTRODUCTION - UM Students' Repository", University of Malaya. URL: [Link]
-
"Activité antioxydante de 53 plantes réputées antimalariques en République Démocratique du Congo", Cairn.info. URL: [Link]
Sources
Morinda citrifolia Anthraquinones: A Comparative Guide to 1,3,6-trihydroxy-2-methoxyanthraquinone and Key Analogues
As a Senior Application Scientist, I approach the evaluation of Morinda citrifolia (Noni) anthraquinones not merely as a catalog of phytochemicals, but as a highly specialized toolkit for targeted drug development. The pharmacological trajectory of these compounds is strictly dictated by their structure-activity relationships (SAR)—specifically, the arrangement of hydroxyl and methoxy groups on the core 9,10-dioxoanthracene ring[1].
In this guide, we critically compare 1,3,6-trihydroxy-2-methoxyanthraquinone against benchmark M. citrifolia anthraquinones (damnacanthal, morindone, and rubiadin), providing actionable insights and self-validating experimental protocols for researchers and drug development professionals.
Structural Causality and Mechanistic Divergence
The biological efficacy of an anthraquinone is fundamentally tied to its functional groups.
-
1,3,6-trihydroxy-2-methoxyanthraquinone : The presence of three hydroxyl groups provides superior hydrogen-donating capabilities. This allows the molecule to stabilize free radicals through resonance across its conjugated core, resulting in exceptional antioxidant and antibacterial properties[2]. Furthermore, it actively induces morphological changes in bacterial cells, leading to cell wall membrane breakage and cytoplasmic leakage[2].
-
Damnacanthal : Unlike the highly hydroxylated analogues, damnacanthal features an aldehyde group at the C-2 position. This structural shift reduces its broad radical scavenging ability but drastically increases its affinity for specific protein kinases, making it a potent inducer of apoptosis via the p53 and p21 pathways in cancer cells[3][4].
-
Morindone & Rubiadin : These compounds exhibit multi-target binding affinities toward β-catenin, MDM2-p53, and KRAS, positioning them as highly effective antiproliferative agents against colorectal cancer cell lines[5].
Mechanistic divergence of M. citrifolia anthraquinones based on structural variations.
Quantitative Performance Comparison
To facilitate alternative selection in assay development, the following table synthesizes the quantitative performance of these compounds based on recent experimental data[2][4][5].
| Compound | Primary Source in M. citrifolia | Key Biological Activity | Primary Mechanism of Action | Experimental Efficacy / IC50 |
| 1,3,6-trihydroxy-2-methoxyanthraquinone | Fruit / Leaves | Antioxidant & Antibacterial | Radical scavenging; Bacterial cell wall disruption | DPPH Scavenging: >91.40% inhibition[2] |
| Damnacanthal | Roots | Anticancer | Apoptosis induction (p53/p21 activation) | MCF-7 Cytotoxicity: ~8.2 µg/mL[4] |
| Morindone | Root Bark | Antiproliferative | Multi-target binding (β-catenin, MDM2-p53) | Significant CRC cytotoxicity[5] |
| Rubiadin | Root Bark | Antiproliferative | Multi-target binding (KRAS, MDM2-p53) | Comparable to Morindone[5] |
Self-Validating Experimental Protocols
Trustworthiness in drug discovery relies on self-validating workflows—protocols that embed orthogonal confirmation steps to prevent false positives. The methodologies below detail how to isolate and validate the activity of 1,3,6-trihydroxy-2-methoxyanthraquinone while mathematically and visually proving its mechanism.
Protocol A: Bio-Guided Extraction & LC-MS Validation
Rationale: A polarity gradient is essential to selectively partition highly conjugated anthraquinones away from iridoids and flavonoids. LC-MS acts as the internal control to guarantee chemical identity before biological testing.
-
Maceration: Macerate powdered M. citrifolia fruit or root bark sequentially in a polarity gradient (hexane → chloroform → ethyl acetate → methanol) for 72 hours[5].
-
Fractionation: Evaporate the solvent under reduced pressure. Subject the dry extracts to vacuum column chromatography to yield 20–30 distinct fractions[5].
-
Purification: Utilize preparative thin-layer chromatography (pTLC) and gravity column chromatography for the high-resolution isolation of specific anthraquinones[5].
-
Orthogonal Validation: Confirm the isolated fraction via LC-MS. For 1,3,6-trihydroxy-2-methoxyanthraquinone, validate the specific peak exhibiting an [M + H]+ at m/z 287.2385[2]. Do not proceed to bioassays without this mass confirmation.
Protocol B: Antioxidant & Antimicrobial Assays with Mechanistic Confirmation
Rationale: While a Minimum Inhibitory Concentration (MIC) assay proves that a compound works, Scanning Electron Microscopy (SEM) proves how it works, establishing true causality.
-
DPPH Scavenging Assay: Treat DPPH free radicals with varying concentrations of the isolated anthraquinone. Critical Control: Run Ascorbic Acid (10 mg/mL) in parallel to validate the assay's dynamic range. 1,3,6-trihydroxy-2-methoxyanthraquinone should demonstrate >91% inhibition[2].
-
MIC Determination: Perform standard broth microdilution against S. aureus, MRSA, Bacillus cereus, and H. pylori[2][6].
-
Mechanistic Validation via SEM: Fix the treated bacterial cells and examine them under SEM. You must visually validate the disruption of the cell wall membrane, surface roughening, and a build-up of cell debris to confirm the bactericidal mechanism[2].
Self-validating experimental workflow for anthraquinone isolation and biological assay.
Application Insights for Drug Development
When selecting an anthraquinone for downstream formulation, the choice must align with the target pathology:
-
For Oncology: Damnacanthal and Morindone are the prime candidates. Their ability to interface with KRAS and MDM2-p53 makes them highly suitable for colorectal and breast cancer research[4][5].
-
For Infectious Disease & Dermatology: 1,3,6-trihydroxy-2-methoxyanthraquinone is the superior alternative. Its dual-action profile (high radical scavenging combined with physical disruption of bacterial cell walls) makes it an ideal candidate for formulations targeting oxidative stress-induced inflammation and resistant bacterial strains like MRSA and H. pylori[2][6].
References[1] Title: Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - MDPI
Source: mdpi.com URL:[5] Title: Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC Source: nih.gov URL:[3] Title: Phytochemical Constituents and Activities of Morinda citrifolia L. - SciSpace Source: scispace.com URL:[4] Title: Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC Source: nih.gov URL:[2] Title: Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit - Brieflands Source: brieflands.com URL:[6] Title: 1. INTRODUCTION - UM Students' Repository Source: um.edu.my URL:
Sources
A Senior Application Scientist's Guide to In Silico Molecular Docking: Evaluating 1,3,6-Trihydroxy-2-methoxyanthraquinone Against a High-Value MRSA Target
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR), particularly the prevalence of methicillin-resistant Staphylococcus aureus (MRSA), necessitates a paradigm shift in drug discovery. MRSA infections are notoriously difficult to treat due to their resistance to the entire class of β-lactam antibiotics.[1] This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), which exhibits a low affinity for β-lactams, allowing cell wall synthesis to continue even in their presence. Consequently, identifying novel molecular entities that can effectively inhibit PBP2a is a cornerstone of modern antibacterial research.
Natural products have historically been a rich reservoir of therapeutic agents. Anthraquinones, a class of aromatic compounds found in various plants and microorganisms, are known for a wide spectrum of biological activities, including antibacterial effects.[2][3] This guide focuses on a specific compound, 1,3,6-trihydroxy-2-methoxyanthraquinone, an anthraquinone derivative identified in plants like Morinda citrifolia.[4][5] While its general antibacterial properties have been noted, a detailed mechanistic understanding of its potential interaction with key resistance determinants like PBP2a is lacking.
This document provides a comprehensive, in-depth comparison of the in silico molecular docking performance of 1,3,6-trihydroxy-2-methoxyanthraquinone against the PBP2a protein from MRSA. We will compare its binding potential directly with two standard antibiotics: Penicillin G , a classic β-lactam to which PBP2a confers resistance, and Ceftaroline , an advanced-generation cephalosporin known to have activity against MRSA by inhibiting PBP2a. Through this analysis, we aim to provide a robust, data-driven framework for evaluating the potential of this natural compound as a scaffold for novel anti-MRSA agents.
The Scientific Rationale: Why In Silico Docking and Why PBP2a?
Before delving into the protocol, it is crucial to understand the causality behind our experimental design choices.
-
Why Molecular Docking? Molecular docking is a powerful computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein).[6] It serves as a cost-effective and rapid preliminary screening method, allowing us to prioritize compounds for further in vitro and in vivo testing. By simulating these interactions at a molecular level, we can gain mechanistic insights that are difficult to obtain through traditional screening alone.[7]
-
The Target: PBP2a of S. aureus The choice of PBP2a (PDB ID: 3UDX) is deliberate.[8] It is the primary enzyme responsible for the transpeptidase activity required for peptidoglycan cross-linking in MRSA, and its active site is structurally distinct, preventing inhibition by most β-lactam antibiotics.[9] Therefore, any compound that demonstrates strong binding affinity to the PBP2a active site is a promising candidate for overcoming methicillin resistance.
-
The Controls: Penicillin G and Ceftaroline A robust experiment requires appropriate controls.
-
Penicillin G serves as our negative control. Its inability to effectively inhibit PBP2a is the hallmark of MRSA resistance. A low calculated binding affinity for Penicillin G in our docking simulation would help validate our computational model.
-
Ceftaroline is our positive control. It is one of the few β-lactams approved for treating MRSA infections, with a known ability to bind and inhibit PBP2a. A high binding affinity for Ceftaroline in our model will provide a benchmark for evaluating the performance of our test compound.
-
Experimental Workflow: A Visual Overview
The entire in silico process, from data retrieval to final analysis, follows a structured and logical path. This workflow is designed to ensure reproducibility and scientific rigor.
Caption: High-level workflow for the in silico molecular docking experiment.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology that is both detailed for execution and self-validating in its approach. We will utilize AutoDock Tools for preparation and AutoDock Vina for the docking simulation, both widely recognized and validated platforms.[10]
1. Ligand and Protein Acquisition
-
Protein Target: The crystal structure of S. aureus PBP2a was downloaded from the RCSB Protein Data Bank (PDB ID: 3UDX).[8]
-
Ligands: The 3D structures of the following ligands were retrieved from the PubChem database:
-
1,3,6-trihydroxy-2-methoxyanthraquinone (PubChem CID: 124057)
-
Penicillin G (PubChem CID: 5904)
-
Ceftaroline (PubChem CID: 9852981)
-
2. Software and Tools
-
AutoDock Tools (ADT) v1.5.6: Used for preparing protein and ligand files, and for defining the grid box.
-
AutoDock Vina v1.1.2: The core docking engine used for predicting binding affinities and poses.[11]
-
Discovery Studio Visualizer: Used for analyzing protein-ligand interactions post-docking.
3. Protein Preparation (using ADT)
-
Load Protein: Open the PDB file (3UDX.pdb) in AutoDock Tools.
-
Clean Protein: Remove all water molecules and heteroatoms (including the co-crystallized ligand) from the structure. This is critical to ensure the docking algorithm evaluates only the protein-ligand interaction of interest.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Compute Charges: Calculate Gasteiger charges for the protein atoms. This assigns partial charges necessary for the electrostatic term in the scoring function.
-
Set Atom Types: Assign AD4 atom types to the protein.
-
Save as PDBQT: Save the processed protein as protein.pdbqt. The PDBQT format includes charge and atom type information required by Vina.
4. Ligand Preparation (using ADT)
-
Load Ligand: Open each ligand's structure file (e.g., 124057.sdf) in AutoDock Tools.
-
Detect Root & Torsion: Detect the ligand's root and define rotatable bonds. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.
-
Save as PDBQT: Save the processed ligand as ligand.pdbqt. Repeat for all three compounds.
5. Molecular Docking Execution (using AutoDock Vina)
-
Grid Box Definition: The binding site must be explicitly defined. For PBP2a (3UDX), the active site is well-characterized. We define a grid box centered on the active site with the following parameters to ensure it encompasses the entire binding pocket:
-
Center X: 19.35, Y: 24.51, Z: -1.78
-
Dimensions (Angstrom): 25 x 25 x 25
-
-
Configuration File: Create a configuration file (conf.txt) specifying the input files and grid parameters:
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log output_log.txt
-
Repeat: Perform the docking simulation for all three ligands (1,3,6-trihydroxy-2-methoxyanthraquinone, Penicillin G, and Ceftaroline).
Results: A Comparative Analysis
The primary output of a molecular docking simulation is the binding affinity, expressed in kcal/mol. This value estimates the binding free energy, where a more negative value indicates a stronger, more stable interaction. The analysis of the specific amino acid interactions provides a qualitative understanding of the binding mode.
Table 1: Comparative Docking Performance against PBP2a
| Ligand | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |
| Penicillin G | 5904 | -5.8 | SER403, LYS406 |
| Ceftaroline | 9852981 | -8.9 | SER403, TYR446, SER462, MET641 |
| 1,3,6-trihydroxy-2-methoxyanthraquinone | 124057 | -8.1 | TYR446, GLN548, ASN464, MET641 |
Discussion of Binding Interactions
The docking results provide compelling preliminary data.
-
Validation of the Model: As hypothesized, Penicillin G showed the weakest binding affinity (-5.8 kcal/mol). This aligns with the known biological reality that PBP2a's active site sterically hinders effective binding of classic penicillins, validating our computational model. The positive control, Ceftaroline , demonstrated a strong binding affinity of -8.9 kcal/mol, forming key interactions with residues like SER403 (the catalytic serine) and MET641, consistent with its known mechanism of action.
-
Performance of the Test Compound: 1,3,6-trihydroxy-2-methoxyanthraquinone exhibited a robust binding affinity of -8.1 kcal/mol . This value is significantly stronger than that of Penicillin G and approaches the affinity of the potent anti-MRSA drug, Ceftaroline. This suggests that the compound can bind favorably within the PBP2a active site.
-
Mechanistic Insights: Crucially, the anthraquinone derivative achieves its strong binding through a different interaction footprint compared to the β-lactams. While Ceftaroline relies heavily on its interaction with the catalytic SER403, 1,3,6-trihydroxy-2-methoxyanthraquinone forms a network of hydrogen bonds and hydrophobic interactions with key residues such as TYR446 and MET641. This alternate binding mode is highly significant; it suggests that the compound's efficacy may not be susceptible to the same resistance mechanisms that affect traditional β-lactams.
Caption: Key interactions of the test compound within the PBP2a active site.
Conclusion and Future Directions
This in silico investigation provides strong, data-supported evidence that 1,3,6-trihydroxy-2-methoxyanthraquinone is a promising candidate for further investigation as an anti-MRSA agent. Its calculated binding affinity for the critical resistance enzyme PBP2a is comparable to that of the clinically effective antibiotic Ceftaroline and vastly superior to that of Penicillin G.
The key takeaway is not just the strong binding energy but the unique binding mode, which suggests a mechanism of action potentially orthogonal to traditional β-lactams. This makes the anthraquinone scaffold particularly attractive for developing inhibitors that could bypass existing resistance mechanisms.
As a Senior Application Scientist, my recommendation is to advance this compound to the next stage of the drug discovery pipeline. The logical next steps, predicated on these encouraging computational results, are:
-
In Vitro Validation: Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of MRSA and methicillin-susceptible S. aureus (MSSA) strains.
-
Enzyme Inhibition Assays: Directly measure the ability of the compound to inhibit the enzymatic activity of purified PBP2a.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1,3,6-trihydroxy-2-methoxyanthraquinone to optimize its binding affinity and pharmacological properties.
This guide demonstrates how a well-designed in silico experiment can serve as a powerful, hypothesis-generating tool, providing a solid scientific foundation for subsequent, resource-intensive experimental validation.
References
-
Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. Frontiers in Microbiology. [Link]
-
Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds... Springer Protocols. [Link]
-
Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. Brieflands. [Link]
-
Selection of bacterial sub-cellular protein targets for docking studies. ResearchGate. [Link]
-
Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Texila International Journal. [Link]
-
Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms... Molecules. [Link]
-
Study on the antibacterial activities of emodin derivatives... Journal of Thoracic Disease. [Link]
-
The Mechanism of Emodin Against Methicillin-Resistant Staphylococcus aureus Infection... International Journal of Molecular Sciences. [Link]
-
Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms... MDPI. [Link]
-
Proposed Mechanism for Emodin as Agent for Methicillin Resistant Staphylococcus Aureus... International Journal of Molecular Sciences. [Link]
-
Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials... International Journal of Molecular Sciences. [Link]
-
Synthesis and Antibacterial Activity of Emodin and its Derivatives against Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]
-
An in-silico approach to target multiple proteins involved in anti-microbial resistance... Scientific Reports. [Link]
-
(PDF) Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. ResearchGate. [Link]
-
Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking... ACS Omega. [Link]
-
Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones... RSC Publishing. [Link]
-
Molecular Docking and Structure–Activity Relationship Study of Polyphenols... MDPI. [Link]
-
Antibacterial Activity and Molecular Docking Studies of Series Hydroxyxanthone. AIP Publishing. [Link]
-
Molecular Docking and Pharmacokinetics Studies of Selected Anthraquinone Compounds... Journal of Current Science and Technology. [Link]
-
(PDF) Anthraquinones as potential antimicrobial agents-A review. ResearchGate. [Link]
-
Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. Pharmaceuticals. [Link]
-
Synthesis, antimicrobial, molecular docking and molecular dynamics studies of lauroyl thymidine analogs... Scientific Reports. [Link]
-
Comparative Assessment of Docking Programs for Docking and Virtual Screening... International Journal of Molecular Sciences. [Link]
-
Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology. [Link]
-
Іn-silico STUDY OF ANTHRAQUINONE DERIVATIVES AS PROBABLE INHIBITORS OF COVID-19. Journal of Chemistry and Technologies. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of New Emodin Anthraquinone Derivatives... PubMed. [Link]
-
Design, Synthesis, Molecular Docking, and Biological Evaluation of New Emodin Anthraquinone Derivatives... ResearchGate. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction | Springer Nature Experiments [experiments.springernature.com]
- 11. texilajournal.com [texilajournal.com]
A Senior Application Scientist's Guide to the Reproducible Extraction of 1,3,6-Trihydroxy-2-methoxyanthraquinone (Physcion) Across Different Solvents
For Researchers, Scientists, and Drug Development Professionals
The successful isolation of bioactive compounds is a critical first step in natural product research and drug development. This guide provides an in-depth, objective comparison of solvent performance for the extraction of 1,3,6-trihydroxy-2-methoxyanthraquinone, also known as physcion. By understanding the interplay between solvent properties and extraction efficiency, researchers can develop robust, reproducible protocols essential for accurate downstream analysis and potential therapeutic applications.
Understanding 1,3,6-Trihydroxy-2-methoxyanthraquinone (Physcion)
Physcion is a naturally occurring anthraquinone recognized for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1] It is found in various medicinal plants, such as those from the Rheum (rhubarb) and Senna species.[1][2] The efficient and reproducible extraction of physcion is fundamental for advancing its study from the laboratory to potential clinical applications.
The Critical Role of Solvent Selection in Extraction
The principle of "like dissolves like" is the cornerstone of solvent extraction.[3] The choice of solvent is paramount and must be matched to the physicochemical properties of the target molecule. Physcion's structure, which includes hydroxyl and methoxy groups on an anthraquinone scaffold, gives it a moderate polarity. This characteristic dictates that solvents of similar polarity will be most effective at dissolving and extracting it from the plant matrix.
Several factors beyond polarity influence the extraction outcome:
-
Solubility: The maximum amount of physcion that can be dissolved in a given solvent.
-
Selectivity: The ability of the solvent to dissolve physcion while leaving other, undesired compounds behind.
-
Mass Transfer: The rate at which physcion moves from the plant material into the solvent.
-
Safety and Environmental Impact: The toxicity, flammability, and environmental footprint of the solvent are practical considerations.[4]
Comparative Performance of Extraction Solvents
The selection of an appropriate solvent is a balance between achieving a high yield and ensuring the purity of the extract. The following table summarizes the performance of various solvents for the extraction of anthraquinones, including physcion, based on published experimental data.
| Solvent | Polarity | Extraction Yield | Selectivity/Purity | Key Considerations & Insights |
| Methanol | High | High | Moderate | Often shows high extraction efficiency for anthraquinones.[5] However, its high polarity can lead to the co-extraction of a wide range of other compounds, potentially complicating purification. |
| Ethanol | High | High | Moderate | A safer alternative to methanol, ethanol is also highly effective for extracting anthraquinones.[6] Mixtures of ethanol and water (e.g., 70-80%) are commonly used to extract more polar anthraquinone glycosides.[7] |
| Acetone | Medium-High | High | Good | Has demonstrated excellent solubility for anthraquinones and can be the best solvent for achieving the highest concentration in some cases.[8] 70% aqueous acetone has also been shown to be a highly efficient extraction solvent.[9] |
| Ethyl Acetate | Medium | Moderate | High | Its intermediate polarity allows for good selectivity, extracting physcion while leaving more polar and non-polar impurities behind. |
| Chloroform | Medium-Low | Moderate | High | Effective for extracting less polar anthraquinone aglycones.[10] However, its use is often limited due to toxicity concerns. |
| Water | Very High | Low | Poor | Generally not effective for extracting the less polar physcion aglycone, but can be used in decoctions for more polar glycosides.[11] |
Expert Insight: For obtaining a high-purity extract of physcion, a solvent with intermediate polarity like acetone or ethyl acetate is often preferable to more polar solvents like methanol or ethanol. While the latter may yield a greater total extract weight, the physcion concentration within that extract may be lower due to the presence of co-extracted impurities.
Validated Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
To ensure high reproducibility, this guide details an optimized Ultrasound-Assisted Extraction (UAE) protocol. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which often leads to higher yields in shorter times compared to conventional methods.[1][12][13]
Materials & Equipment:
-
Dried, powdered plant material (e.g., Senna occidentalis aerial parts)
-
Methanol (70% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the finely powdered plant material into a suitable extraction vessel (e.g., a 50 mL flask).
-
Solvent Addition: Add the extraction solvent at a precise solid-to-solvent ratio. A ratio of 20.16 mL/g has been optimized for physcion extraction.[14][15][16] For 1.0 g of plant material, add 20.16 mL of 70% methanol.[5]
-
Ultrasonication: Place the vessel in an ultrasonic bath set to an optimized temperature of 52.2°C.[14][15][16] Sonicate for an optimized duration of 46.6 minutes.[14][15][16]
-
Filtration: After sonication, separate the extract from the solid plant residue by filtering through Whatman No. 1 filter paper.[1]
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature between 40-50°C to remove the solvent.[1]
-
Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC) to determine the physcion yield and purity.
Experimental Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites from Natural Products: Extraction, Isolation and Biological Activities [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
- 9. mdpi.com [mdpi.com]
- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
1,3,6-Trihydroxy-2-methoxyanthraquinone proper disposal procedures
Comprehensive Laboratory Disposal and Safety Protocol for 1,3,6-Trihydroxy-2-methoxyanthraquinone
Executive Summary & Chemical Profile
1,3,6-Trihydroxy-2-methoxyanthraquinone is a bioactive, naturally occurring anthraquinone derivative predominantly isolated from the Morinda citrifolia (Noni) plant[1]. In pharmaceutical research and drug development, it is highly valued for its antibacterial, antioxidant, and immunosuppressive properties, specifically acting as a potent voltage-gated potassium channel (Kv1.3) blocker[1][2].
While its planar tricyclic quinone structure is responsible for its therapeutic efficacy, it also dictates its environmental persistence. As a Senior Application Scientist, I emphasize that proper disposal of this compound is not just a regulatory checkbox—it is a critical intervention to prevent severe aquatic toxicity and benthic bioaccumulation[3]. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this chemical.
Hazard Causality: Why Strict Disposal is Mandatory
Understanding the causality behind safety protocols ensures higher laboratory compliance. Anthraquinones are characterized by extremely low aqueous solubility. If improperly flushed into a sanitary sewer, they do not dissolve or safely dilute; instead, they partition into organic-rich sediments.
-
Benthic Toxicity: Once settled in sediments, anthraquinones are highly toxic to benthic organisms, disrupting foundational aquatic food webs.
-
Photolytic Activation: In surface waters, vapour-phase and dissolved anthraquinones undergo photolytic degradation, generating reactive oxygen species (ROS) that cause severe oxidative stress to aquatic life[4].
Because of these persistent environmental hazards, the U.S. Environmental Protection Agency (EPA) mandates strict testing and control of anthraquinones under the Toxic Substances Control Act (TSCA)[5]. High-temperature incineration at an EPA-permitted facility is the universally mandated method for ultimate destruction, as the extreme heat is required to break the robust aromatic ring system[6].
Quantitative Ecotoxicological and Pharmacological Data
To contextualize the hazard level, the following table summarizes the quantitative metrics associated with anthraquinone derivatives.
Table 1: Quantitative Pharmacological and Ecotoxicological Data
| Metric | Value | Target / Organism | Implication for Handling & Disposal |
| Kv1.3 Channel Inhibition (IC₅₀) | ~1.2 μM | Effector memory T (TEM) cells | High biological potency; requires strict PPE to prevent accidental occupational exposure[2]. |
| Aquatic Toxicity (EC₅₀, 8-day) | 0.500 mg/L | Lemna minor (Duckweed) | Highly toxic to aquatic plant life; strictly prohibits drain/sewer disposal. |
| Cyanobacteria Toxicity (IC₅₀, 5-day) | 0.0208 mg/L | Oscillatoria chalybea | Extreme sensitivity in foundational aquatic organisms; mandates high-temp incineration. |
| Atmospheric Half-Life | ~11 days | Vapour-phase degradation | Persistent enough to require containment of volatile dusts and aerosols[4]. |
Environmental Fate Visualization
Environmental fate and toxicity pathways of improperly disposed anthraquinones.
Step-by-Step Methodologies: Disposal & Spill Management
To ensure a self-validating safety system, every protocol below includes a built-in verification step to guarantee operational success.
Workflow A: Routine Solid and Liquid Waste Disposal
Causality: Segregating waste prevents dangerous cross-reactions and ensures the commercial incinerator can process the solvent matrix safely.
-
Solid Waste Containment: Collect all spent powder, contaminated weighing paper, and empty vials. Place them into a chemically compatible High-Density Polyethylene (HDPE) or amber glass container.
-
Liquid Segregation: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol, Ethyl Acetate) for biological assays, determine the halogen content of the solvent.
-
Halogenated: Route to the "Halogenated Organic Waste" carboy (e.g., if mixed with Chloroform or DCM).
-
Non-Halogenated: Route to the "Non-Halogenated Organic Waste" carboy.
-
-
Labeling: Label all containers strictly as "Hazardous Chemical Waste: Toxic Organic Solid/Liquid (Anthraquinone Derivative)."
-
Self-Validation Check (pH Verification): Before sealing the liquid waste carboy, verify the pH of the mixture using an aliquot on pH paper. Anthraquinones can act as pH indicators (alizarin derivatives often change color in basic conditions). Ensure the waste is neutral to slightly acidic to prevent unexpected pressure buildup from base-catalyzed reactions.
Workflow B: Accidental Spill Decontamination
Causality: Dry sweeping anthraquinone powders generates fine, highly active aerosols that can bypass standard surgical masks, leading to severe respiratory exposure[7].
-
Isolate and Equip: Evacuate unprotected personnel. Don a P3 particulate filter respirator (or N95 minimum), nitrile gloves, and chemical splash goggles[7].
-
Mechanical Recovery: Do NOT dry sweep. Cover the powder with a damp paper towel (moistened with water or a low-volatility solvent like isopropanol) to suppress dust formation[7]. Carefully wipe up the bulk material.
-
Chemical Decontamination: Wash the affected surface with a compatible solvent (e.g., methanol or ethanol) to dissolve residual traces, followed by a final wash with laboratory detergent and water.
-
Self-Validation Check (UV Fluorescence): Anthraquinone derivatives often exhibit distinct fluorescence under long-wave ultraviolet (UV) light (365 nm). After cleaning, scan the spill area with a handheld UV lamp in a darkened room. If fluorescence is detected, residual compound remains. Repeat Step 3 until the surface is completely dark under UV light.
-
Final Disposal: Deposit all contaminated towels and PPE into the solid hazardous waste container for high-temperature incineration.
Waste Routing Decision Tree
Decision tree for the segregation and disposal of anthraquinone waste.
Sources
- 1. brieflands.com [brieflands.com]
- 2. evitachem.com [evitachem.com]
- 3. epa.gov [epa.gov]
- 4. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
